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JNJ-42226314

Cat. No.: B3013566
M. Wt: 489.6 g/mol
InChI Key: IVOACCSOISMVBL-UHFFFAOYSA-N
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Description

JNJ-42226314 is a useful research compound. Its molecular formula is C26H24FN5O2S and its molecular weight is 489.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24FN5O2S B3013566 JNJ-42226314

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(4-fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O2S/c27-20-2-4-21(5-3-20)32-9-7-18-15-19(1-6-23(18)32)25(33)31-16-22(17-31)29-10-12-30(13-11-29)26(34)24-28-8-14-35-24/h1-9,14-15,22H,10-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOACCSOISMVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CN(C2)C(=O)C3=CC4=C(C=C3)N(C=C4)C5=CC=C(C=C5)F)C(=O)C6=NC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JNJ-42226314

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42226314 is a novel, potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By competitively inhibiting MAGL, this compound leads to a significant elevation of 2-AG levels in the brain. This, in turn, enhances the signaling of the endocannabinoid system through the activation of cannabinoid receptors CB1 and CB2. This heightened endocannabinoid tone has demonstrated therapeutic potential in preclinical models of pain and inflammation. This document provides a comprehensive overview of the mechanism of action of this compound, including its pharmacological profile, key experimental data, and detailed methodologies.

Core Mechanism of Action: Monoacylglycerol Lipase (MAGL) Inhibition

The principal mechanism of action of this compound is the potent and reversible inhibition of the serine hydrolase monoacylglycerol lipase (MAGL).[1] MAGL is the rate-limiting enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid and glycerol.[1]

This compound acts as a competitive inhibitor with respect to the 2-AG substrate.[1] This means that this compound binds to the active site of the MAGL enzyme, preventing 2-AG from being hydrolyzed. This inhibition is reversible and non-covalent.[2][3] The consequence of this enzymatic blockade is a dose-dependent increase in the levels of 2-AG in the central nervous system.[2]

This elevation of 2-AG, the most abundant endogenous agonist for cannabinoid receptors, leads to enhanced activation of both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] The activation of these receptors is responsible for the downstream therapeutic effects observed with this compound, including analgesia in models of inflammatory and neuropathic pain.[1][2]

Signaling Pathway Diagram

JNJ-42226314_MoA cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MAGL MAGL Two_AG 2-AG MAGL->Two_AG Degrades AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol Catalyzes Degradation to CB1_R CB1 Receptor Two_AG->CB1_R Activates JNJ This compound JNJ->MAGL Inhibits Therapeutic_Effects Therapeutic Effects (e.g., Analgesia) CB1_R->Therapeutic_Effects Leads to

Caption: Mechanism of action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Parameter Species/Cell Line Value Reference
IC50 Human HeLa cells1.13 nM[2]
Human PBMC1.88 nM[2]
Mouse brain0.67 nM[2]
Rat brain0.97 nM[2]
t1/2 (for MAGL) Human11.4 min[2]
Mouse27.6 min[2]
Rat27.2 min[2]

Table 1: In Vitro Potency and Target Engagement of this compound.

Dose (i.p.) Effect Species Reference
3 mg/kg~80% enzyme occupancyRat[1]
3 mg/kgSignificantly increased 2-AG and norepinephrine levelsRat[1]
30 mg/kgInduced hippocampal synaptic depressionRat[1]
30 mg/kgAltered sleep onsetRat[1]
30 mg/kgDecreased electroencephalogram gamma powerRat[1]
30 mg/kgAntinociceptive in CFA model of inflammatory painRat[2]

Table 2: In Vivo Pharmacodynamic and Efficacy Data for this compound.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that elucidated the mechanism of action of this compound are described below. These are representative protocols based on standard methodologies in the field.

In Vitro MAGL Inhibition Assay

This assay is designed to determine the potency of this compound in inhibiting MAGL activity.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against MAGL.

Materials:

  • Recombinant human, rat, or mouse MAGL (e.g., expressed in HEK293 cells)

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing a detergent (e.g., 0.1% BSA)

  • Substrate: 2-arachidonoylglycerol (2-AG) or a fluorogenic substrate analog

  • This compound stock solution in DMSO

  • Detection Reagent (if using a colorimetric or fluorometric substrate)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute further in Assay Buffer to the desired final concentrations.

  • Add the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Add the recombinant MAGL enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the 2-AG substrate to each well.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Quantify the product of the enzymatic reaction. If using native 2-AG, this is typically done by LC-MS/MS to measure the amount of arachidonic acid produced. If using a fluorogenic substrate, the fluorescence is measured using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow: In Vitro MAGL Inhibition Assay

MAGL_Inhibition_Assay start Start prep_compound Prepare this compound Serial Dilutions start->prep_compound add_compound Add Compound/Vehicle to 96-well Plate prep_compound->add_compound add_enzyme Add MAGL Enzyme add_compound->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add 2-AG Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify Product (LC-MS/MS or Fluorescence) stop_reaction->quantify calculate Calculate % Inhibition quantify->calculate plot Plot Data and Determine IC50 calculate->plot end End plot->end

Caption: Workflow for the in vitro MAGL inhibition assay.

In Vivo Measurement of 2-AG Levels

This protocol is used to assess the in vivo target engagement of this compound by measuring its effect on the concentration of 2-AG in the brain.

Objective: To determine the dose-dependent effect of this compound on brain 2-AG levels.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • This compound formulation for intraperitoneal (i.p.) injection

  • Vehicle control

  • Anesthesia

  • Liquid nitrogen or focused microwave irradiation system for euthanasia and tissue preservation

  • Homogenization buffer

  • Organic solvents (e.g., chloroform, methanol)

  • Internal standard (e.g., deuterated 2-AG)

  • LC-MS/MS system

Procedure:

  • Administer this compound or vehicle to the animals via i.p. injection at various doses.

  • At a specified time point post-dosing, euthanize the animals using a method that minimizes post-mortem changes in endocannabinoid levels (e.g., focused microwave irradiation or rapid decapitation followed by immediate freezing of the head in liquid nitrogen).

  • Dissect the brain region of interest (e.g., hippocampus, cortex) on a cold plate.

  • Immediately homogenize the tissue in a tube containing homogenization buffer and the internal standard.

  • Perform a lipid extraction using organic solvents (e.g., a modified Bligh-Dyer extraction).

  • Centrifuge the samples to separate the organic and aqueous phases.

  • Collect the organic phase containing the lipids and dry it down under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system and quantify the amount of 2-AG relative to the internal standard.

  • Compare the 2-AG levels in the this compound-treated groups to the vehicle-treated group to determine the dose-dependent increase.

In Vivo Models of Pain

This compound has been evaluated in preclinical models of inflammatory and neuropathic pain.

Objective: To assess the antinociceptive efficacy of this compound in a model of inflammatory pain.

Procedure:

  • Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of a rat.

  • Allow several days for the inflammation and associated thermal hyperalgesia to develop.

  • Measure baseline pain responses (e.g., paw withdrawal latency to a radiant heat source).

  • Administer this compound or vehicle to the animals.

  • At various time points after drug administration, re-assess the paw withdrawal latency to the radiant heat source.

  • An increase in the withdrawal latency in the this compound-treated group compared to the vehicle group indicates an antinociceptive effect.

Objective: To evaluate the efficacy of this compound in a model of neuropathic pain.

Procedure:

  • Surgically induce a chronic constriction injury (CCI) of the sciatic nerve in one leg of a rat.

  • Allow several days to weeks for the development of neuropathic pain symptoms, such as cold allodynia.

  • Measure baseline pain responses (e.g., response to a cold stimulus applied to the paw).

  • Administer this compound or vehicle to the animals.

  • At various time points after drug administration, re-assess the response to the cold stimulus.

  • A reduction in the pain response in the this compound-treated group compared to the vehicle group indicates efficacy in this model of neuropathic pain.

Logical Relationship: From Target Inhibition to Therapeutic Effect

Logical_Flow start This compound Administration inhibition Inhibition of MAGL start->inhibition increase_2ag Increase in 2-AG Levels inhibition->increase_2ag cb_activation Enhanced CB1/CB2 Receptor Activation increase_2ag->cb_activation therapeutic_effect Therapeutic Effect (e.g., Analgesia) cb_activation->therapeutic_effect end Pain Relief therapeutic_effect->end

Caption: Logical flow from MAGL inhibition to therapeutic effect.

Conclusion

This compound is a well-characterized, potent, and selective reversible inhibitor of MAGL. Its mechanism of action, centered on the elevation of the endocannabinoid 2-AG, has been robustly demonstrated through a series of in vitro and in vivo experiments. The preclinical data strongly support its potential as a therapeutic agent for the treatment of pain and other disorders where modulation of the endocannabinoid system is beneficial. The detailed experimental protocols provided herein offer a guide for the further investigation of this and similar compounds.

References

JNJ-42226314: A Technical Guide to a Reversible and Selective MAGL Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ-42226314, a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL). This document details the compound's mechanism of action, quantitative pharmacological data, and the experimental protocols utilized in its characterization.

Core Mechanism of Action

This compound is a non-covalent, competitive inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3][4] By reversibly binding to MAGL, this compound prevents the breakdown of 2-AG into arachidonic acid and glycerol.[1] This inhibition leads to an elevation of endogenous 2-AG levels, which in turn enhances the signaling of cannabinoid receptors CB1 and CB2.[1] This potentiation of the endocannabinoid system is the basis for the therapeutic potential of this compound in various disorders, including those related to pain, inflammation, and mood.[1][5]

MAGL_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 2_AG_synthesis 2-AG Synthesis 2_AG 2-AG 2_AG_synthesis->2_AG Produces CB1R CB1 Receptor 2_AG->CB1R Activates MAGL MAGL 2_AG->MAGL Substrate CB1R->2_AG_synthesis Retrograde Signaling Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Hydrolyzes to Glycerol Glycerol MAGL->Glycerol JNJ_42226314 This compound JNJ_42226314->MAGL Reversibly Inhibits

Figure 1: Mechanism of this compound Action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound across various in vitro and in vivo experimental systems.

Table 1: In Vitro Inhibitory Activity
TargetSystemAssay TypeIC50 (nM)Reference
Human MAGLHeLa Cells[3H] 2-OG Cleavage1.13 ± 0.05[2][6]
Human MAGLPBMC[3H] 2-OG Cleavage1.88 ± 0.41[2][6]
Mouse MAGLBrain[3H] 2-OG Cleavage0.67 ± 0.11[2][6]
Rat MAGLBrain[3H] 2-OG Cleavage0.97 ± 0.12[2][6]
Human MAGLRecombinantFluorometric< 5[6]
Table 2: In Vivo Efficacy and Target Engagement
SpeciesModelEndpointDose (mg/kg)EffectReference
MouseDose-Response50% Effective Dose (ED50)0.5Target Engagement[6]
RatInflammatory Pain (CFA)Antinociception30Efficacy Observed[1][2]
RatNeuropathic Pain (CCI)Antinociception3 & 30Efficacy Observed[1]
Rat-Hippocampal 2-AG Elevation3 & 30Dose-dependent increase[2]
Rat-MAGL Occupancy3~80%[1]
Table 3: Pharmacokinetic Parameters
SpeciesParameterValueReference
Humant1/2 for MAGL11.4 min[2]
Mouset1/2 for MAGL27.6 min[2]
Ratt1/2 for MAGL27.2 min[2]
Table 4: Selectivity Profile
Off-TargetAssay TypeIC50 or % Inhibition @ 10 µMReference
hFAAHRadiometric> 4 µM[6]
Serine Protease Panel (15 targets)-Clean at 10 µM[6]
Kinase Panel (50 targets)-< 20% inhibition at 10 µM[6]
HTR1BRadioligand Binding50% inhibition at 10 µM[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro MAGL Inhibition Assay ([3H] 2-OG Cleavage)

This protocol is based on the methodology described for assessing cellular target engagement.[6]

  • Cell/Tissue Preparation: Homogenize human HeLa cells, human peripheral blood mononuclear cells (PBMCs), or rodent brain tissue in an appropriate buffer.

  • Incubation with Inhibitor: Pre-incubate the cell or tissue homogenates with varying concentrations of this compound or vehicle control for a specified period at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding the radiolabeled substrate, [3H] 2-oleoylglycerol ([3H] 2-OG).

  • Reaction Termination: After a defined incubation time, terminate the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).

  • Phase Separation: Separate the aqueous and organic phases by centrifugation. The radiolabeled glycerol product will be in the aqueous phase, while the unreacted substrate remains in the organic phase.

  • Quantification: Measure the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Cell/Tissue Homogenization B Pre-incubation with this compound A->B C Addition of [3H] 2-OG B->C D Reaction Termination & Phase Separation C->D E Scintillation Counting D->E F IC50 Calculation E->F

Figure 2: In Vitro Inhibition Assay Workflow.

In Vivo Models of Pain

3.2.1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This protocol is a standard method for inducing inflammatory pain in rodents.[1]

  • Induction of Inflammation: Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of a rat.

  • Drug Administration: At a specified time post-CFA injection, administer this compound or vehicle control via intraperitoneal (i.p.) injection.

  • Assessment of Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source at various time points after drug administration. An increase in withdrawal latency indicates an antinociceptive effect.

  • Data Analysis: Compare the paw withdrawal latencies between the this compound-treated and vehicle-treated groups using appropriate statistical methods.

3.2.2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This is a widely used surgical model of neuropathic pain.[1]

  • Surgical Procedure: Under anesthesia, loosely ligate the sciatic nerve of a rat with chromic gut sutures.

  • Drug Administration: After a post-operative recovery period, administer this compound or vehicle control (i.p.).

  • Assessment of Cold Allodynia: Measure the response to a cold stimulus (e.g., a drop of acetone) applied to the plantar surface of the injured paw. A reduction in the withdrawal response indicates an anti-allodynic effect.

  • Data Analysis: Compare the behavioral responses between the drug-treated and vehicle-treated groups.

Logical Relationships and Selectivity

The high selectivity of this compound for MAGL over other serine hydrolases, particularly FAAH, is a critical feature of its pharmacological profile. This selectivity ensures that the observed effects are primarily due to the modulation of 2-AG levels and not the confounding inhibition of other pathways, such as anandamide degradation by FAAH.

selectivity_profile JNJ_42226314 This compound MAGL MAGL (High Potency) JNJ_42226314->MAGL Inhibits FAAH FAAH (Low Potency) JNJ_42226314->FAAH Weakly Inhibits Other_Serine_Hydrolases Other Serine Hydrolases (Low Potency) JNJ_42226314->Other_Serine_Hydrolases Weakly Inhibits Therapeutic_Effects Targeted Therapeutic Effects (Analgesia, Anti-inflammatory) MAGL->Therapeutic_Effects Leads to Off_Target_Effects Minimized Off-Target Effects FAAH->Off_Target_Effects Contributes to Other_Serine_Hydrolases->Off_Target_Effects

Figure 3: Selectivity Profile of this compound.

Conclusion

This compound is a well-characterized, potent, and selective reversible inhibitor of MAGL. Its ability to elevate 2-AG levels in a controlled manner has demonstrated therapeutic potential in preclinical models of pain. The favorable selectivity profile minimizes the risk of off-target effects, making it a valuable tool for studying the role of the endocannabinoid system and a promising candidate for further drug development.

References

JNJ-42226314: A Technical Guide to its Effects on the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42226314 is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG in the brain, thereby amplifying endocannabinoid signaling. This technical guide provides an in-depth overview of the pharmacological effects of this compound on the endocannabinoid system, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and appetite.[1] The primary psychoactive component of cannabis, Δ9-tetrahydrocannabinol (THC), exerts its effects through the ECS. The system's endogenous ligands, known as endocannabinoids, principally anandamide (AEA) and 2-arachidonoylglycerol (2-AG), activate cannabinoid receptors CB1 and CB2.[1]

Monoacylglycerol lipase (MAGL) is the rate-limiting enzyme that hydrolyzes 2-AG into arachidonic acid and glycerol, thus terminating its signaling.[1] Inhibition of MAGL presents a promising therapeutic strategy to enhance 2-AG signaling for the treatment of various disorders, including neuropathic and inflammatory pain. This compound has emerged as a significant chemical probe for studying the therapeutic potential of MAGL inhibition due to its high potency, selectivity, and reversible, non-covalent binding mechanism.[2]

Mechanism of Action

This compound functions as a competitive inhibitor of MAGL, directly competing with the endogenous substrate 2-AG for binding to the enzyme's active site.[1] This inhibition leads to a dose-dependent increase in the concentration of 2-AG in the brain. The elevated 2-AG levels subsequently enhance the activation of cannabinoid receptors, primarily CB1 receptors, leading to downstream signaling effects.

Signaling Pathway

The following diagram illustrates the core signaling pathway affected by this compound.

MAGL_Inhibition_Pathway Signaling Pathway of this compound cluster_products Degradation Products JNJ This compound MAGL Monoacylglycerol Lipase (MAGL) JNJ->MAGL Inhibits twoAG 2-Arachidonoylglycerol (2-AG) MAGL->twoAG Degrades AA Arachidonic Acid twoAG->AA Metabolized to Glycerol Glycerol twoAG->Glycerol Metabolized to CB1 Cannabinoid Receptor 1 (CB1) twoAG->CB1 Activates Signaling Downstream Signaling (e.g., Antinociception) CB1->Signaling Leads to

Figure 1: this compound Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

In Vitro Potency
Target Enzyme SystemIC₅₀ (nM)
Human HeLa cells MAGL1.13
Human PBMC MAGL1.88
Mouse brain MAGL0.67
Rat brain MAGL0.97

Table 1: In Vitro Inhibitory Potency of this compound.[2]

In Vivo Effects in Rodents
ParameterDose (mg/kg, i.p.)SpeciesEffect
Enzyme Occupancy 3Rat~80%
30Rat>90%
2-AG Levels 3RatSignificant increase in hippocampus
30RatDose-dependent elevation in hippocampus
Norepinephrine Levels 3RatSignificant increase in cortex
30RatSignificant increase in cortex
Antinociception 30RatEfficacious in CFA model of inflammatory pain
3RatEfficacious in CCI model of neuropathic pain
Wakefulness 3RatIncreased total wake time for 2 hours
30RatIncreased total wake time for up to 8 hours

Table 2: Summary of In Vivo Pharmacodynamic Effects of this compound.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

MAGL Activity Assay

This protocol describes a common method for assessing MAGL activity, which can be adapted to evaluate the inhibitory effects of compounds like this compound.

MAGL_Assay_Workflow MAGL Activity Assay Workflow prep Prepare MAGL-containing lysate (e.g., brain homogenate) add_inhibitor Add this compound (or vehicle) prep->add_inhibitor preincubate Pre-incubate add_inhibitor->preincubate add_substrate Add 2-AG substrate preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop reaction (e.g., with cold solvent) incubate->stop_reaction extract Extract lipids stop_reaction->extract analyze Quantify 2-AG degradation product (e.g., arachidonic acid) via LC-MS/MS extract->analyze

Figure 2: Workflow for a MAGL Activity Assay

Protocol:

  • Enzyme Source Preparation: Homogenize brain tissue (e.g., rat cerebellum) in an appropriate buffer (e.g., Tris-HCl) and prepare a membrane fraction by centrifugation.

  • Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 2-arachidonoylglycerol (2-AG).

  • Reaction Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a cold solvent mixture (e.g., chloroform/methanol).

  • Lipid Extraction and Analysis: Extract the lipids and quantify the amount of arachidonic acid produced using liquid chromatography-mass spectrometry (LC-MS). The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Pain Models

This model is used to assess the efficacy of analgesics in a state of persistent inflammatory pain.

Protocol:

  • Induction of Inflammation: Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of a rat.

  • Post-Induction Period: Allow several days for the inflammation and associated hypersensitivity to develop.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Assessment of Thermal Hyperalgesia: At various time points after drug administration, assess the paw withdrawal latency to a thermal stimulus (e.g., radiant heat source). An increase in paw withdrawal latency indicates an antinociceptive effect.

The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain.

CCI_Model_Workflow Chronic Constriction Injury (CCI) Model Workflow surgery Induce Chronic Constriction Injury (loose ligatures around sciatic nerve) develop Allow neuropathic pain symptoms to develop (days) surgery->develop drug_admin Administer this compound (or vehicle) develop->drug_admin behavioral_test Assess cold allodynia (e.g., cold plate test) drug_admin->behavioral_test analyze Measure paw withdrawal latency or frequency of withdrawal behaviors behavioral_test->analyze

Figure 3: Workflow for the CCI Neuropathic Pain Model

Protocol:

  • Surgical Procedure: Under anesthesia, expose the sciatic nerve of one hind limb of a rat and place loose chromic gut ligatures around it.

  • Post-Surgical Recovery: Allow the animal to recover from surgery and for neuropathic pain symptoms to develop over several days.

  • Drug Administration: Administer this compound or vehicle control.

  • Assessment of Cold Allodynia: Measure the response to a non-noxious cold stimulus (e.g., a cold plate). A reduction in the withdrawal latency or an increase in the frequency of withdrawal behaviors is indicative of cold allodynia. The efficacy of the test compound is determined by its ability to reverse these behaviors.

Measurement of 2-AG and Norepinephrine Levels in Brain Tissue

This protocol outlines the general procedure for quantifying endocannabinoid and neurotransmitter levels in the brain following drug administration.

Protocol:

  • Drug Administration: Administer this compound or vehicle to the animals.

  • Tissue Collection: At a predetermined time point after administration, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, cortex). The tissue should be immediately frozen to prevent post-mortem changes in analyte levels.

  • Homogenization and Extraction: Homogenize the tissue in a suitable solvent containing internal standards for both 2-AG and norepinephrine. Perform lipid and/or small molecule extraction.

  • LC-MS/MS Analysis: Quantify the levels of 2-AG and norepinephrine in the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the endocannabinoid system, specifically 2-AG signaling, in health and disease. Its potent and selective inhibition of MAGL leads to a significant and dose-dependent elevation of 2-AG levels in the brain, resulting in antinociceptive effects in models of inflammatory and neuropathic pain. The detailed methodologies provided in this guide serve as a resource for researchers aiming to study the effects of this compound and other MAGL inhibitors on the endocannabinoid system. Further research into the therapeutic applications of this and similar compounds is warranted.

References

JNJ-42226314: A Technical Overview of its Binding Kinetics and Affinity for Monoacylglycerol Lipase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of JNJ-42226314, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a reversible and competitive inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1][2] MAGL is primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid and glycerol. By inhibiting MAGL, this compound effectively increases the levels of 2-AG, thereby enhancing the activation of cannabinoid receptors CB1 and CB2. This mechanism of action underlies its therapeutic potential in a range of neurological and inflammatory conditions.

Binding Affinity of this compound

The binding affinity of this compound for MAGL has been determined through various in vitro assays, primarily by measuring its half-maximal inhibitory concentration (IC50). As a competitive inhibitor, its IC50 is influenced by the substrate concentration used in the assay. The inhibition constant (Ki), a more direct measure of binding affinity, can be estimated from the IC50 value using the Cheng-Prusoff equation, particularly for competitive inhibitors.

Cheng-Prusoff Equation:

Ki = IC50 / (1 + ([S]/Km))

Where:

  • Ki: Inhibition constant

  • IC50: Half-maximal inhibitory concentration

  • [S]: Substrate concentration

  • Km: Michaelis-Menten constant of the substrate

The following table summarizes the reported IC50 values for this compound against MAGL from various sources.

Parameter Value (nM) Assay System Reference
IC501.1Not Specified[3]
IC504.4Not Specified[3]

Note: The specific substrate concentrations and Km values were not provided in the referenced literature, precluding a precise calculation of Ki. However, the low nanomolar IC50 values indicate a high binding affinity of this compound for MAGL.

Binding Kinetics of this compound

Experimental Protocols

The determination of the binding affinity of this compound typically involves enzymatic assays that measure the activity of MAGL in the presence of the inhibitor. Fluorometric and colorimetric assays are common high-throughput screening methods for MAGL inhibitors.

Fluorometric MAGL Activity Assay

This assay measures the enzymatic hydrolysis of a fluorogenic substrate by MAGL, resulting in a fluorescent product. The rate of fluorescence increase is proportional to MAGL activity.

Materials:

  • Recombinant human MAGL

  • MAGL assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Fluorogenic MAGL substrate (e.g., a long-wavelength fluorogenic substrate)

  • This compound (or other test inhibitors)

  • Microplate reader with fluorescence detection capabilities

Protocol:

  • Enzyme Preparation: Dilute the recombinant human MAGL to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the MAGL enzyme solution to each well.

  • Inhibitor Incubation: Add the different concentrations of this compound to the respective wells and incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic MAGL substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., λex = 571 nm, λem = 588 nm for a red fluorescent probe).[7]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

experimental_workflow_fluorometric_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme_prep Dilute MAGL Enzyme reaction_setup Add Enzyme to Plate enzyme_prep->reaction_setup Transfer inhibitor_prep Prepare this compound Dilutions incubation Add Inhibitor & Incubate inhibitor_prep->incubation Add substrate_add Add Fluorogenic Substrate incubation->substrate_add Start Reaction measurement Measure Fluorescence substrate_add->measurement Read Plate data_analysis Calculate IC50 measurement->data_analysis Analyze Data

Fluorometric MAGL Activity Assay Workflow

Signaling Pathway

The inhibitory action of this compound on MAGL has a direct impact on the endocannabinoid signaling pathway.

signaling_pathway JNJ This compound MAGL Monoacylglycerol Lipase (MAGL) JNJ->MAGL Inhibition AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol Hydrolysis twoAG 2-Arachidonoylglycerol (2-AG) twoAG->MAGL Degradation CB1 Cannabinoid Receptor 1 (CB1) twoAG->CB1 Activation CB2 Cannabinoid Receptor 2 (CB2) twoAG->CB2 Activation Downstream Downstream Signaling (e.g., Neuromodulation, Anti-inflammatory effects) CB1->Downstream CB2->Downstream

This compound Mechanism of Action in the Endocannabinoid Pathway

As depicted in the diagram, this compound inhibits MAGL, preventing the breakdown of 2-AG. The resulting accumulation of 2-AG leads to enhanced activation of CB1 and CB2 receptors, which in turn modulates various downstream physiological processes, including pain perception, inflammation, and neurotransmission.

Selectivity Profile

This compound is characterized as a highly selective inhibitor for MAGL. Off-target activity profiling is crucial in drug development to assess potential side effects. While comprehensive public data on the full selectivity panel of this compound is limited, its development as a chemical probe suggests a high degree of specificity for its intended target.

Conclusion

This compound is a high-affinity, reversible, and competitive inhibitor of monoacylglycerol lipase. Its mechanism of action, centered on the potentiation of endocannabinoid signaling through the elevation of 2-AG levels, makes it a valuable tool for research and a potential therapeutic agent. Further studies to elucidate its precise binding kinetics, including the determination of kon and koff values, would provide a more complete understanding of its pharmacological profile. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals working in the field of drug discovery and development.

References

JNJ-42226314: A Technical Guide on its Therapeutic Potential in Central Nervous System Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-42226314 is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG in the brain, thereby enhancing endocannabinoid signaling through cannabinoid receptors CB1 and CB2. This mechanism holds significant therapeutic potential for a range of central nervous system (CNS) disorders. Preclinical studies have demonstrated its efficacy in models of inflammatory and neuropathic pain.[1][2] The broader implications of MAGL inhibition suggest potential applications in neurodegenerative diseases, anxiety, and depression, primarily through the dual action of augmenting neuroprotective endocannabinoid signaling and reducing the production of pro-inflammatory arachidonic acid and its downstream metabolites, such as prostaglandins.[3][4][5] This technical guide provides a comprehensive overview of the pharmacology, preclinical data, and therapeutic potential of this compound in CNS disorders.

Introduction to this compound and its Mechanism of Action

This compound is a novel, non-covalent, competitive inhibitor of MAGL.[1][6][7] The inhibition of MAGL leads to a significant and dose-dependent increase in the levels of the endocannabinoid 2-AG in the brain.[7] 2-AG is the most abundant endogenous agonist for the cannabinoid receptors CB1 and CB2, which are widely expressed in the CNS and play crucial roles in modulating neurotransmission, inflammation, and neuronal survival.[1][2]

The therapeutic potential of this compound stems from its dual effect on two key signaling pathways:

  • Enhancement of Endocannabinoid Signaling: By increasing the synaptic concentration of 2-AG, this compound potentiates the activation of CB1 and CB2 receptors. Activation of these receptors has been shown to have beneficial effects on mood, pain perception, and inflammation.[1][2]

  • Reduction of Pro-inflammatory Mediators: MAGL is a key enzyme in the production of arachidonic acid (AA) in the brain. AA is the precursor to pro-inflammatory eicosanoids, including prostaglandins (e.g., PGE2 and PGD2). By inhibiting MAGL, this compound reduces the available pool of AA for prostaglandin synthesis, thereby exerting anti-inflammatory effects.[3][5]

This dual mechanism of action makes this compound a promising candidate for the treatment of a variety of CNS disorders where both endocannabinoid system dysregulation and neuroinflammation are implicated.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, primarily from in vitro and in vivo preclinical studies.

Table 1: In Vitro Potency of this compound [7][8]

Assay SystemIC50 (nM)
Human HeLa cells1.13
Human PBMC1.88
Mouse brain0.67
Rat brain0.97

Table 2: In Vivo Characterization of this compound in Rodents [1][7]

ParameterSpeciesDoseEffect
MAGL OccupancyRat3 mg/kg~80% enzyme occupancy in the brain
2-AG LevelsRat3 mg/kg and 30 mg/kg (i.p.)Dose-dependent elevation of hippocampal 2-AG
Norepinephrine LevelsRat3 mg/kgSignificantly increased norepinephrine levels in the cortex
Antinociceptive Efficacy (Inflammatory Pain)Rat30 mg/kg (i.p.)Efficacious in the complete Freund's adjuvant (CFA) model
Antinociceptive Efficacy (Neuropathic Pain)Rat3 mg/kgProduced neuropathic antinociception in the chronic constriction injury (CCI) model
Side EffectsRat30 mg/kgInduced hippocampal synaptic depression, altered sleep onset, and decreased EEG gamma power

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Monoacylglycerol Lipase (MAGL) Inhibition Assay (Fluorometric)

This assay is used to determine the in vitro potency of inhibitors against MAGL.

Principle: The assay measures the hydrolysis of a fluorogenic substrate by MAGL. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in the fluorescent signal.

Protocol:

  • Reagent Preparation:

    • Prepare MAGL enzyme solution in assay buffer.

    • Dissolve this compound and control inhibitors in DMSO to create stock solutions.

    • Prepare a working solution of the fluorogenic MAGL substrate.

  • Assay Procedure:

    • In a 96-well plate, add the MAGL enzyme solution to each well.

    • Add serial dilutions of this compound or control compounds to the wells. Include wells with vehicle (DMSO) as a negative control.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model is used to induce a neuropathic pain state in rodents to test the efficacy of analgesic compounds.

Principle: Loose ligation of the sciatic nerve causes nerve damage and subsequent development of chronic pain-like behaviors, including mechanical and cold allodynia.

Protocol:

  • Surgical Procedure:

    • Anesthetize the animal (e.g., rat or mouse).

    • Make an incision on the lateral surface of the thigh to expose the sciatic nerve.

    • Loosely tie four ligatures around the sciatic nerve with a defined spacing.

    • Close the incision with sutures.

  • Behavioral Testing:

    • Allow the animals to recover for a set period (e.g., 7-14 days) to allow for the development of neuropathic pain.

    • Assess mechanical allodynia using von Frey filaments. Measure the paw withdrawal threshold in response to calibrated mechanical stimuli.

    • Assess cold allodynia by applying a drop of acetone to the paw and measuring the duration of the withdrawal response.

  • Drug Administration and Efficacy Measurement:

    • Administer this compound or vehicle to the animals at various doses.

    • Perform behavioral testing at specific time points after drug administration to evaluate the reversal of pain-like behaviors.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model is used to induce a localized and persistent inflammatory pain state.

Principle: A subcutaneous injection of CFA, an emulsion of heat-killed mycobacteria in mineral oil, elicits a robust inflammatory response characterized by edema, hyperalgesia, and allodynia.

Protocol:

  • Induction of Inflammation:

    • Inject a small volume of CFA into the plantar surface of the hind paw of the animal.

  • Behavioral Testing:

    • At various time points after CFA injection (e.g., 24 hours), assess thermal hyperalgesia using a radiant heat source (e.g., Hargreaves apparatus). Measure the latency for the animal to withdraw its paw from the heat stimulus.

    • Assess mechanical allodynia using von Frey filaments.

  • Drug Administration and Efficacy Measurement:

    • Administer this compound or vehicle.

    • Perform behavioral testing to determine the effect of the compound on reversing inflammatory pain behaviors.

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental designs provide a clearer understanding of the science.

MAGL_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAGL MAGL AA Arachidonic Acid MAGL->AA Hydrolysis TwoAG 2-AG TwoAG->MAGL Degradation CB1 CB1 Receptor TwoAG->CB1 Activation Prostaglandins Prostaglandins AA->Prostaglandins via COX DAGL DAGL DAGL->TwoAG Synthesis DAG DAG DAG->DAGL Hydrolysis JNJ This compound JNJ->MAGL Inhibition

Caption: Mechanism of action of this compound in the endocannabinoid synapse.

Experimental_Workflow_Pain_Model start Rodent Model (Rat or Mouse) induction Induction of Pain State (CCI or CFA) start->induction recovery Recovery & Pain Development (Days to Weeks) induction->recovery baseline Baseline Behavioral Testing (von Frey, Hargreaves) recovery->baseline treatment Treatment Administration (this compound or Vehicle) baseline->treatment post_treatment Post-Treatment Behavioral Testing treatment->post_treatment analysis Data Analysis (Comparison of Paw Withdrawal Thresholds/Latencies) post_treatment->analysis end Efficacy Determination analysis->end

Caption: General experimental workflow for preclinical pain models.

Therapeutic Potential in CNS Disorders

While the most robust data for this compound is in the domain of pain, the mechanism of MAGL inhibition suggests a much broader therapeutic potential across a range of CNS disorders.

Neuroinflammatory and Neurodegenerative Diseases

Neuroinflammation is a common pathological feature of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). The ability of MAGL inhibitors to reduce the production of pro-inflammatory prostaglandins makes them attractive candidates for these conditions.[3][5]

  • Alzheimer's Disease: Studies with other MAGL inhibitors have shown that they can reduce neuroinflammation, decrease amyloid-beta plaque formation, and improve cognitive function in animal models of AD.

  • Parkinson's Disease: MAGL inhibition has been found to be neuroprotective in preclinical models of PD, an effect attributed to the suppression of neuroinflammation.

Anxiety and Depression

The endocannabinoid system is a key regulator of mood and emotional responses. Dysregulation of this system has been implicated in the pathophysiology of anxiety and depression.

  • Anxiety: Preclinical studies with other MAGL inhibitors have demonstrated anxiolytic-like effects in various animal models. By elevating 2-AG levels, these inhibitors can modulate neurotransmission in brain regions involved in anxiety, such as the amygdala and prefrontal cortex.

  • Depression: There is growing evidence that enhancing 2-AG signaling through MAGL inhibition may have antidepressant effects. This is thought to be mediated by the restoration of normal endocannabinoid tone and the modulation of stress-related neurocircuits.

Future Directions and Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action. Its ability to dually modulate the endocannabinoid and inflammatory signaling pathways provides a strong rationale for its development in a variety of CNS disorders.

Future research should focus on:

  • Expanding Preclinical Evaluation: Conducting studies with this compound in validated animal models of Alzheimer's disease, Parkinson's disease, anxiety, and depression to confirm the therapeutic potential suggested by other MAGL inhibitors.

  • Biomarker Studies: Identifying and validating biomarkers that can track the engagement of MAGL and the downstream effects on 2-AG and prostaglandin levels in clinical trials.

  • Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the safety, tolerability, and efficacy of this compound in relevant patient populations.

References

An In-depth Technical Guide on JNJ-42226314 and its Indirect Activation of Cannabinoid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-42226314 is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the endogenous levels of 2-AG, which in turn acts as an agonist at cannabinoid receptors CB1 and CB2. This indirect activation of the cannabinoid system presents a promising therapeutic strategy for various conditions, including pain and inflammation, by amplifying the natural endocannabinoid signaling in a spatially and temporally controlled manner. This guide provides a comprehensive overview of the pharmacological data, experimental protocols, and relevant signaling pathways associated with this compound.

Mechanism of Action

This compound does not directly bind to or activate cannabinoid receptors. Instead, its pharmacological effects are mediated through the inhibition of MAGL. This leads to an accumulation of the endocannabinoid 2-AG, a full agonist of both CB1 and CB2 receptors.[1][2] The increased availability of 2-AG enhances the activation of these receptors in regions where it is endogenously produced, leading to downstream signaling events.

Diagram: Mechanism of Action of this compound

Caption: this compound inhibits MAGL, increasing 2-AG levels and enhancing CB1/CB2 receptor activation.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro MAGL Inhibition

ParameterSpecies/Cell LineValueReference
IC₅₀Human (recombinant)4.4 nM[3]
IC₅₀Human HeLa cells1.13 nMEUbOPEN
IC₅₀Human PBMC1.88 nMEUbOPEN
IC₅₀Mouse brain0.67 nMEUbOPEN
IC₅₀Rat brain0.97 nMEUbOPEN
Inhibition Mode-Competitive with 2-AG[1]

Table 2: In Vivo Pharmacodynamics and Pharmacokinetics

ParameterSpeciesDoseEffectReference
2-AG ElevationRat (brain)3 mg/kg, i.p.Significant increase[1]
2-AG ElevationRat (brain)30 mg/kg, i.p.Dose-dependent increase[1]
MAGL OccupancyRat (brain)3 mg/kg, i.p.~80%[1]
Antinociceptive EfficacyRat (CFA model)30 mg/kg, i.p.Significant antinociception[1]
t₁/₂ (MAGL)Human-11.4 minMedChemExpress
t₁/₂ (MAGL)Mouse-27.6 minMedChemExpress
t₁/₂ (MAGL)Rat-27.2 minMedChemExpress

Experimental Protocols

In Vitro MAGL Inhibition Assay (Fluorometric)

This protocol is a general guideline for determining the IC₅₀ of this compound against MAGL.

Diagram: MAGL Inhibition Assay Workflow

MAGL_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - MAGL Enzyme - Assay Buffer - this compound dilutions - Fluorogenic Substrate Start->Prepare_Reagents Add_Enzyme_Inhibitor Add MAGL enzyme and This compound to plate Prepare_Reagents->Add_Enzyme_Inhibitor Pre_incubate Pre-incubate (e.g., 30 min, 37°C) Add_Enzyme_Inhibitor->Pre_incubate Add_Substrate Add Fluorogenic Substrate Pre_incubate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically (e.g., Ex/Em = 360/460 nm) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate % inhibition and determine IC₅₀ Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the in vitro inhibitory activity of this compound on MAGL.

Materials:

  • Recombinant human MAGL

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

  • This compound serial dilutions (in DMSO)

  • Fluorogenic MAGL substrate (e.g., 4-Nitrophenyl acetate or a more specific substrate)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add MAGL enzyme to each well of the microplate, except for the blank controls.

  • Add the this compound dilutions to the appropriate wells. For control wells, add vehicle (DMSO).

  • Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin kinetic measurement of fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) at 37°C for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

In Vivo CFA-Induced Inflammatory Pain Model

This protocol outlines the induction of inflammatory pain in rats using Complete Freund's Adjuvant (CFA) to evaluate the antinociceptive effects of this compound.[1]

Diagram: CFA-Induced Inflammatory Pain Model Workflow

CFA_Pain_Model_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Baseline Measure Baseline Nociceptive Thresholds Acclimatize->Baseline CFA_Injection Inject CFA into Hind Paw Baseline->CFA_Injection Inflammation_Development Allow Inflammation to Develop (e.g., 24 hours) CFA_Injection->Inflammation_Development Administer_JNJ Administer this compound or Vehicle Inflammation_Development->Administer_JNJ Measure_Nociception Measure Nociceptive Thresholds (e.g., Paw Withdrawal Latency) Administer_JNJ->Measure_Nociception Analyze_Data Analyze Data and Compare Groups Measure_Nociception->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for evaluating the antinociceptive effects of this compound.

Materials:

  • Male Sprague-Dawley rats

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle for this compound

  • Nociceptive testing apparatus (e.g., radiant heat source for paw withdrawal latency)

Procedure:

  • Acclimatize rats to the testing environment and handling for several days.

  • Measure baseline nociceptive thresholds (e.g., paw withdrawal latency to a radiant heat source).

  • Induce inflammation by injecting CFA (e.g., 100 µL) into the plantar surface of one hind paw.

  • Allow 24 hours for the development of inflammation and hyperalgesia.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • At specified time points after drug administration, measure the nociceptive thresholds.

  • Compare the paw withdrawal latencies between the this compound-treated group and the vehicle-treated group to determine the antinociceptive effect.

Signaling Pathways

The indirect activation of CB1 and CB2 receptors by elevated 2-AG levels, due to MAGL inhibition by this compound, initiates a cascade of intracellular signaling events. These pathways are primarily mediated by G-proteins of the Gi/o family.

Diagram: CB1/CB2 Receptor Signaling Pathways

CB1_CB2_Signaling_Pathways 2AG 2-AG CB1_CB2 CB1/CB2 Receptors 2AG->CB1_CB2 Binds to Gi_o Gi/o Protein CB1_CB2->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Gi_o->MAPK Activates Ion_Channels Ion Channels (e.g., Ca²⁺, K⁺) Gi_o->Ion_Channels Modulates cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Inactivates Cellular_Response Cellular Response (e.g., Reduced Neurotransmission, Anti-inflammatory Effects) PKA->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

References

JNJ-42226314 role in modulating neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of JNJ-42226314 in Modulating Neurotransmission

Introduction

This compound, chemically known as [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, is a potent, selective, and reversible inhibitor of the enzyme Monoacylglycerol Lipase (MAGL).[1] MAGL is a critical serine hydrolase in the central nervous system responsible for the degradation of the most abundant endocannabinoid, 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting MAGL, this compound elevates the levels of 2-AG, thereby potentiating endocannabinoid signaling through cannabinoid receptors CB1 and CB2.[1] This mechanism holds significant therapeutic potential for a variety of central nervous system disorders, including those related to pain, mood, and inflammation.[1] This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on neurotransmission, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Reversible MAGL Inhibition

This compound functions as a competitive inhibitor of MAGL, acting at the 2-AG substrate binding site.[1] Unlike irreversible inhibitors such as JZL184, which form a permanent covalent bond with the enzyme, the reversible nature of this compound allows for a more precise modulation of 2-AG levels that is directly related to the compound's pharmacokinetic profile.[1][2] This distinction is critical, as chronic, complete inhibition of MAGL has been associated with desensitization of the CB1 receptor.[3]

The primary consequence of MAGL inhibition by this compound is the accumulation of endogenous 2-AG in the brain.[1] 2-AG is a full agonist at both CB1 and CB2 cannabinoid receptors, and its increased availability enhances the activation of these receptors, which are key modulators of synaptic transmission.[1][4]

This compound Mechanism of Action cluster_drug Pharmacological Intervention cluster_enzyme Enzymatic Regulation cluster_receptor Receptor Signaling JNJ This compound MAGL Monoacylglycerol Lipase (MAGL) JNJ->MAGL inhibits (Reversible, Competitive) Degradation Arachidonic Acid + Glycerol MAGL->Degradation degrades TwoAG 2-Arachidonoylglycerol (2-AG) TwoAG->MAGL CB1 CB1 Receptor TwoAG->CB1 activates Modulation Modulation of Neurotransmitter Release CB1->Modulation

Mechanism of this compound leading to neurotransmission modulation.

Modulation of Neurotransmitter Systems

The elevation of 2-AG levels by this compound leads to significant modulation of multiple neurotransmitter systems.

  • Endocannabinoid System: The primary effect is the potentiation of endocannabinoid signaling. 2-AG acts as a retrograde messenger, binding to presynaptic CB1 receptors. Activation of these receptors, which are abundant on both GABAergic and glutamatergic neurons, typically leads to a reduction in neurotransmitter release.[4] This can result in a state of disinhibition within neural circuits, an action consistent with analgesic and anxiolytic effects.[4][5] Studies in the periaqueductal grey (PAG), a key region for pain modulation, show that endocannabinoids suppress GABAergic synaptic transmission, an effect enhanced by MAGL inhibition.[4]

  • Noradrenergic System: In addition to its effects on the endocannabinoid system, administration of this compound has been shown to raise norepinephrine levels in the cortex.[1] The precise mechanism for this effect is not fully elucidated but may involve indirect modulation via endocannabinoid pathways that influence noradrenergic neuron activity. This increase in norepinephrine could contribute to the compound's overall pharmacological profile, including its analgesic properties.

Logical Flow of this compound's Dose-Dependent Effects cluster_low Low Dose (e.g., 3 mg/kg) cluster_high High Dose (e.g., 30 mg/kg) JNJ_Dose This compound Administration Occ_Low ~80% MAGL Occupancy JNJ_Dose->Occ_Low Occ_High >90% MAGL Occupancy JNJ_Dose->Occ_High TwoAG_Inc_Low Significant ↑ in 2-AG Occ_Low->TwoAG_Inc_Low NE_Inc_Low Significant ↑ in Norepinephrine Occ_Low->NE_Inc_Low Therapeutic Neuropathic Antinociception TwoAG_Inc_Low->Therapeutic NE_Inc_Low->Therapeutic No_Side_Effects No Synaptic Depression No ↓ Gamma Power Therapeutic->No_Side_Effects observed alongside Synaptic_Dep Hippocampal Synaptic Depression Occ_High->Synaptic_Dep Sleep Altered Sleep Onset Occ_High->Sleep EEG ↓ EEG Gamma Power Occ_High->EEG

Dose-dependent therapeutic and side effects of this compound.

Quantitative Pharmacological Data

The potency and in vivo effects of this compound have been characterized in several studies.

ParameterSpecies/MatrixValueReference
In Vitro Potency
MAGL IC₅₀Human4.4 nM[6]
MAGL IC₅₀Mouse1.1 nM[6]
In Vivo Effects (Rat)
MAGL OccupancyBrain~80% at 3 mg/kg[1]
2-AG LevelsBrainSignificantly increased at 3 mg/kg[1]
Norepinephrine LevelsCortexSignificantly increased at 3 mg/kg[1]
Adverse Effects (Rat)
Dose for Side Effects-30 mg/kg[1]
Effects at High DoseBrainHippocampal synaptic depression, altered sleep onset, decreased EEG gamma power[1]

Experimental Protocols

The characterization of this compound involves a range of in vitro and in vivo methodologies.

In Vitro MAGL Inhibition Assay
  • Objective: To determine the potency (IC₅₀) of this compound against MAGL.

  • Methodology:

    • Enzyme Source: Recombinant human or mouse MAGL, or brain homogenates.

    • Substrate: A fluorogenic substrate or native 2-AG.

    • Procedure: The enzyme is incubated with varying concentrations of this compound. The reaction is initiated by adding the substrate.

    • Detection: The rate of product formation is measured using fluorescence or by quantifying the remaining 2-AG via Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Target Occupancy and Neurochemical Analysis
  • Objective: To measure MAGL occupancy and its effect on 2-AG and norepinephrine levels in the brain.

  • Methodology:

    • Animal Model: Sprague-Dawley rats.

    • Dosing: Animals are administered various doses of this compound (e.g., 3 mg/kg, 30 mg/kg) via oral gavage or other appropriate routes.

    • Tissue Collection: At specific time points post-dosing, animals are euthanized, and brain regions (e.g., cortex, hippocampus) are rapidly dissected and frozen.

    • MAGL Occupancy: Measured ex vivo using an activity-based protein profiling (ABPP) assay with a fluorescent probe that binds to the active site of serine hydrolases. The reduction in probe binding in treated animals versus vehicle controls indicates target occupancy.

    • Neurochemical Analysis: Brain tissue is homogenized and lipids (for 2-AG) or neurotransmitters (for norepinephrine) are extracted. Levels are quantified using LC-MS/MS.

Models of Inflammatory and Neuropathic Pain
  • Objective: To assess the antinociceptive efficacy of this compound.

  • Methodology:

    • Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) is injected into the rat hind paw to induce inflammation and thermal hyperalgesia. Pain sensitivity is measured using the radiant heat hypersensitivity test.

    • Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the sciatic nerve is performed to induce neuropathic pain. Pain sensitivity is assessed via the cold hypersensitivity test.

    • Treatment: this compound or vehicle is administered to the animals, and its effect on reversing the pain-like behaviors is quantified.

General Experimental Workflow for Preclinical Assessment cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Assay Enzymatic Assays (MAGL Inhibition, IC50) Selectivity Selectivity Profiling (vs. FAAH, other hydrolases) Assay->Selectivity Dosing Animal Dosing (Rat, Dose-Response) Assay->Dosing Proceed if potent & selective PK Pharmacokinetics (Blood/Brain Levels) Dosing->PK PD Pharmacodynamics (Target Occupancy, 2-AG/NE levels) Dosing->PD Behavior Behavioral Models (Pain, Anxiety) PD->Behavior Safety Safety/Tolerability (EEG, Synaptic Function) Behavior->Safety

Workflow for preclinical evaluation of this compound.

Conclusion

This compound is a well-characterized, reversible MAGL inhibitor that effectively modulates neurotransmission by amplifying endogenous 2-AG signaling. Its ability to increase 2-AG and norepinephrine levels in the brain underlies its efficacy in preclinical models of neuropathic and inflammatory pain.[1] The dose-dependent nature of its effects, with a clear therapeutic window observed at doses that provide substantial target engagement without inducing significant side effects, highlights its potential for precise pharmacological control.[1] Further research and clinical development will be crucial to translate these promising preclinical findings into therapeutic applications for human CNS disorders.

References

Methodological & Application

Application Notes and Protocols for JNJ-42226314: An In Vitro Efficacy and Selectivity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42226314 is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1][2] By blocking MAGL, this compound prevents the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to its accumulation and enhanced signaling through cannabinoid receptors CB1 and CB2.[1][2] This application note provides detailed protocols for in vitro assays to characterize the potency and selectivity of this compound.

Introduction

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in terminating the signaling of 2-AG, the most abundant endocannabinoid in the central nervous system.[1][2] Inhibition of MAGL elevates 2-AG levels, which can modulate various physiological processes, including pain, inflammation, and neurotransmission. This compound has emerged as a valuable chemical probe for studying the therapeutic potential of MAGL inhibition.[1] This document outlines the methodologies for determining the in vitro inhibitory activity and selectivity of this compound.

Data Presentation

Quantitative Analysis of this compound Potency

The inhibitory potency of this compound against MAGL has been determined in various cellular and tissue preparations using a fluorometric assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Enzyme SourceIC50 (nM)
Human HeLa Cells1.13 ± 0.05
Human Peripheral Blood Mononuclear Cells (PBMC)1.88 ± 0.41
Mouse Brain0.67 ± 0.11
Rat Brain0.97 ± 0.12
Selectivity Profile of this compound

This compound exhibits high selectivity for MAGL over other related enzymes and off-target proteins.

TargetInhibition
Human Fatty Acid Amide Hydrolase (FAAH)IC50 > 4 µM
Serine Protease Panel (15 proteases)No significant inhibition at 10 µM
Kinase Panel (50 kinases)< 20% inhibition at 10 µM
CEREP Panel (50 targets)Closest off-target: HTR1B (50% inhibition at 10 µM)

Signaling Pathway

The mechanism of action of this compound involves the inhibition of MAGL, which leads to an increase in 2-AG levels. 2-AG then activates cannabinoid receptors (CB1 and CB2), influencing downstream signaling pathways. Additionally, by preventing the breakdown of 2-AG into arachidonic acid, this compound can also modulate the production of pro-inflammatory prostaglandins.

cluster_membrane Cell Membrane 2-AG_precursor Diacylglycerol (DAG) DAGL DAGL 2-AG_precursor->DAGL Synthesis 2-AG 2-Arachidonoylglycerol (2-AG) DAGL->2-AG MAGL Monoacylglycerol Lipase (MAGL) 2-AG->MAGL Degradation CB1_R CB1 Receptor 2-AG->CB1_R Activation CB2_R CB2 Receptor 2-AG->CB2_R Activation AA Arachidonic Acid (AA) MAGL->AA JNJ This compound JNJ->MAGL Inhibition Downstream_Signaling1 Neuronal Effects (e.g., Pain Modulation) CB1_R->Downstream_Signaling1 Signaling Downstream_Signaling2 Immune Modulation (e.g., Anti-inflammatory) CB2_R->Downstream_Signaling2 Signaling COX COX AA->COX PGs Prostaglandins Inflammation Inflammation PGs->Inflammation COX->PGs Synthesis start Start prep_enzyme Prepare MAGL Membrane Fractions start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor add_enzyme Add MAGL Enzyme Preparation prep_enzyme->add_enzyme add_inhibitor Add Inhibitor/Vehicle to 96-well Plate prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme incubate Incubate for 30 min at Room Temperature add_enzyme->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure Measure Fluorescence Over Time add_substrate->measure analyze Calculate IC50 Value measure->analyze end End analyze->end start Start prep_proteome Prepare Mouse Brain Membrane Proteome start->prep_proteome incubate_inhibitor Incubate Proteome with This compound or Vehicle prep_proteome->incubate_inhibitor add_probe Add Activity-Based Probe (e.g., FP-TAMRA) incubate_inhibitor->add_probe incubate_probe Incubate for Labeling add_probe->incubate_probe sds_page Separate Proteins by SDS-PAGE incubate_probe->sds_page scan_gel Visualize Labeled Proteins with Fluorescence Scanner sds_page->scan_gel analyze Analyze Band Intensities to Determine Selectivity scan_gel->analyze end End analyze->end

References

Application Notes and Protocols for JNJ-42226314 Fluorometric Assay for MAGL Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL elevates 2-AG levels, which can modulate cannabinoid receptors CB1 and CB2, presenting a promising therapeutic strategy for various conditions, including pain, inflammation, and neurodegenerative diseases.[1][2] JNJ-42226314 is a potent, selective, and reversible non-covalent inhibitor of MAGL.[3][4][5] This document provides detailed application notes and protocols for the fluorometric assay used to determine the inhibitory activity of this compound against MAGL.

Data Presentation

The inhibitory potency of this compound against MAGL has been determined in various biological systems. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values.

Enzyme Source Species IC₅₀ (nM) Reference
Recombinant MAGLHuman< 5[5]
HeLa CellsHuman1.13[3][6]
Peripheral Blood Mononuclear Cells (PBMC)Human1.88[3][6]
Brain HomogenateMouse0.67[3][6]
Brain HomogenateRat0.97[3][6]

Signaling Pathway

Inhibition of MAGL by this compound directly impacts the endocannabinoid signaling pathway. By blocking the degradation of 2-AG, this compound leads to its accumulation. Elevated levels of 2-AG then act as an agonist at cannabinoid receptors (CB1 and CB2), initiating downstream signaling cascades that contribute to the therapeutic effects.

MAGL_Inhibition_Pathway cluster_0 Endocannabinoid Metabolism cluster_1 Pharmacological Intervention cluster_2 Downstream Signaling 2-AG 2-AG MAGL MAGL 2-AG->MAGL Hydrolysis CB1_CB2 CB1/CB2 Receptors 2-AG->CB1_CB2 Activation Arachidonic Acid Arachidonic Acid MAGL->Arachidonic Acid Glycerol Glycerol MAGL->Glycerol This compound This compound This compound->MAGL Inhibition Therapeutic Effects Therapeutic Effects CB1_CB2->Therapeutic Effects MAGL_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Reagents: - this compound dilutions - MAGL enzyme - Substrate add_inhibitor Add Inhibitor/ Vehicle to Plate prep_reagents->add_inhibitor add_enzyme Add MAGL Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading (Ex/Em ~360/460 nm) add_substrate->read_fluorescence calc_rate Calculate Reaction Rates read_fluorescence->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Plot and Determine IC50 calc_inhibition->plot_ic50

References

Application Notes and Protocols: JNJ-42226314 Monoacylglycerol Lipase (MAGL) [³H]2-Oleoylglycerol Hydrolysis Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42226314 is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. By inhibiting MAGL, this compound elevates the levels of 2-AG, an endogenous agonist of the cannabinoid receptors CB1 and CB2[1]. This mechanism of action makes MAGL inhibitors like this compound promising therapeutic candidates for a variety of disorders, including pain, inflammation, and neurodegenerative diseases[1][3][4][5][6].

These application notes provide a detailed protocol for a radiolabeled in vitro assay to determine the potency and activity of this compound by measuring the inhibition of [³H]2-oleoylglycerol ([³H]2-OG) hydrolysis by MAGL. 2-oleoylglycerol is a commonly used substrate for MAGL activity assays.

Signaling Pathway of MAGL and Inhibition by this compound

The diagram below illustrates the role of MAGL in the endocannabinoid system and the mechanism of inhibition by this compound.

MAGL_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 2_AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2_AG->MAGL Hydrolysis CB1_Receptor CB1 Receptor 2_AG->CB1_Receptor Binding & Activation Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol JNJ_42226314 This compound JNJ_42226314->MAGL Inhibition

Figure 1: MAGL Signaling Pathway Inhibition.

Quantitative Data: In Vitro Potency of this compound

The following table summarizes the in vitro inhibitory potency of this compound against MAGL from various biological sources.

Source of MAGL Assay Type IC₅₀ (nM)
Human HeLa cells[³H]2-OG cleavage assay1.13 ± 0.05
Human PBMC[³H]2-OG cleavage assay1.88 ± 0.41
Mouse brain[³H]2-OG cleavage assay0.67 ± 0.11
Rat brain[³H]2-OG cleavage assay0.97 ± 0.12

Data sourced from EUbOPEN Chemical Probes.

Experimental Workflow: MAGL [³H]2-Oleoylglycerol Hydrolysis Assay

The workflow for determining the inhibitory activity of this compound on MAGL-mediated hydrolysis of [³H]2-oleoylglycerol is depicted below.

MAGL_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Separation cluster_detection Detection & Analysis prep_enzyme Prepare MAGL Source (e.g., brain homogenate) pre_incubation Pre-incubate MAGL Source with this compound or Vehicle prep_enzyme->pre_incubation prep_inhibitor Prepare this compound Dilutions prep_inhibitor->pre_incubation prep_substrate Prepare [³H]2-OG Substrate Mix reaction_start Initiate Reaction with [³H]2-OG Substrate Mix prep_substrate->reaction_start pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation stop_reaction Stop Reaction (e.g., add Chloroform/Methanol) incubation->stop_reaction phase_separation Separate Aqueous and Organic Phases by Centrifugation stop_reaction->phase_separation scintillation_counting Quantify [³H]Glycerol in Aqueous Phase via LSC phase_separation->scintillation_counting data_analysis Calculate % Inhibition and Determine IC₅₀ scintillation_counting->data_analysis

Figure 2: Experimental workflow for the MAGL radiometric assay.

Detailed Experimental Protocol: MAGL [³H]2-Oleoylglycerol Hydrolysis Assay

5.1. Principle

This assay measures the activity of MAGL by quantifying the release of radiolabeled [³H]glycerol from the substrate [³H]2-oleoylglycerol. The reaction is terminated, and the aqueous phase containing the hydrophilic [³H]glycerol is separated from the organic phase containing the lipophilic, unreacted [³H]2-oleoylglycerol. The radioactivity in the aqueous phase is then measured by liquid scintillation counting. The inhibitory potential of this compound is determined by measuring the reduction in [³H]glycerol formation in the presence of the compound.

5.2. Materials and Reagents

  • Enzyme Source: Homogenates from rodent brain tissue or cell lysates overexpressing MAGL (e.g., HeLa cells).

  • Substrate: [³H]2-oleoylglycerol ([³H]2-OG), specific activity ~20-60 Ci/mmol.

  • Inhibitor: this compound.

  • Assay Buffer: 10 mM Tris-HCl, pH 8.0.

  • BSA Solution: 0.5 mg/mL fatty acid-free bovine serum albumin (BSA) in Assay Buffer.

  • Stop Solution: Chloroform:Methanol (1:1, v/v).

  • Scintillation Cocktail: A suitable liquid scintillation cocktail (e.g., ScintiVerse).

  • Microcentrifuge tubes.

  • Pipettes and tips.

  • Incubator or water bath at 37°C.

  • Microcentrifuge.

  • Liquid Scintillation Counter (LSC).

5.3. Procedure

  • Enzyme Preparation:

    • Prepare brain homogenates or cell lysates containing MAGL on ice.

    • Determine the total protein concentration of the enzyme preparation using a standard protein assay (e.g., BCA or Bradford assay). The optimal amount of protein per reaction should be determined empirically to ensure linear reaction kinetics.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations for IC₅₀ determination. Ensure the final solvent concentration in the assay does not exceed 1%.

  • Assay Protocol:

    • In microcentrifuge tubes, combine the following on ice:

      • Assay Buffer

      • BSA Solution

      • MAGL enzyme preparation

      • This compound dilution or vehicle (for control and maximal activity wells)

    • Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the [³H]2-OG substrate. The final concentration of 2-OG should be at or near its Kₘ value.

    • Incubate the reaction mixture for 15-30 minutes at 37°C. The incubation time should be within the linear range of the reaction.

    • Terminate the reaction by adding 2 volumes of ice-cold Stop Solution (Chloroform:Methanol, 1:1, v/v).

    • Vortex the tubes and centrifuge at 1,000 x g for 10 minutes to separate the aqueous and organic phases.

    • Carefully collect a defined volume of the upper aqueous phase, which contains the [³H]glycerol.

    • Transfer the aqueous sample to a scintillation vial containing the scintillation cocktail.

  • Data Acquisition and Analysis:

    • Measure the radioactivity (in counts per minute, CPM) of each sample using a liquid scintillation counter.

    • Control Wells:

      • Total Activity: Enzyme + Vehicle + Substrate.

      • Blank (Non-enzymatic hydrolysis): Assay Buffer + Vehicle + Substrate (no enzyme).

      • Inhibitor Wells: Enzyme + this compound + Substrate.

    • Calculations:

      • Subtract the CPM from the blank wells from all other readings to correct for non-enzymatic hydrolysis.

      • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (CPM of Inhibitor Well / CPM of Total Activity Well)] x 100

      • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

5.4. Safety Precautions

  • Follow all institutional guidelines for handling radioactive materials.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle all organic solvents in a well-ventilated area or a chemical fume hood.

  • Dispose of all radioactive and chemical waste according to institutional protocols.

References

JNJ-42226314: Application Notes for HeLa Cells and Human PBMCs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42226314 is a potent, reversible, and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting MAGL, this compound effectively increases the levels of 2-AG, a key endogenous ligand for the cannabinoid receptors CB1 and CB2.[2] This modulation of the endocannabinoid system holds significant therapeutic potential for a variety of disorders, including those related to pain, inflammation, and neurodegeneration.[3][4] This document provides detailed application notes and protocols for the use of this compound in two common human cell lines: HeLa, a cervical cancer cell line, and peripheral blood mononuclear cells (PBMCs), a mixed population of primary immune cells.

Mechanism of Action

This compound acts as a competitive inhibitor at the active site of the MAGL enzyme. This inhibition prevents the hydrolysis of 2-AG into arachidonic acid and glycerol. The resulting accumulation of 2-AG leads to enhanced activation of cannabinoid receptors (CB1 and CB2), which can trigger various downstream signaling cascades. In cancer cells, MAGL inhibition has been shown to impact fatty acid metabolism, potentially affecting cell migration, invasion, and survival.[5][6] In immune cells like PBMCs, modulation of the endocannabinoid system can influence inflammatory responses and cytokine production.[7][8]

View DOT script for Signaling Pathway Diagram

MAGL_Inhibition_Pathway cluster_cytoplasm Cytoplasm CB1 CB1 Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) CB1->Downstream CB2 CB2 Receptor CB2->Downstream JNJ This compound MAGL MAGL JNJ->MAGL Inhibits Two_AG 2-AG MAGL->Two_AG Degrades AA Arachidonic Acid MAGL->AA Produces Glycerol Glycerol MAGL->Glycerol Produces Two_AG->CB1 Activates Two_AG->CB2 Activates

MAGL_Inhibition_Pathway cluster_cytoplasm Cytoplasm CB1 CB1 Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) CB1->Downstream CB2 CB2 Receptor CB2->Downstream JNJ This compound MAGL MAGL JNJ->MAGL Inhibits Two_AG 2-AG MAGL->Two_AG Degrades AA Arachidonic Acid MAGL->AA Produces Glycerol Glycerol MAGL->Glycerol Produces Two_AG->CB1 Activates Two_AG->CB2 Activates MAGL_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_lysate_prep Lysate Preparation cluster_assay MAGL Activity Assay cluster_analysis Data Analysis A 1. Culture HeLa cells or isolate PBMCs B 2. Seed cells in a multi-well plate A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate for desired time C->D E 5. Wash cells with PBS D->E F 6. Lyse cells and collect supernatant E->F G 7. Determine protein concentration (BCA assay) F->G H 8. Add lysate to 96-well plate G->H I 9. Add MAGL substrate H->I J 10. Incubate and measure fluorescence kinetically I->J K 11. Calculate MAGL activity J->K L 12. Plot dose-response curve and determine IC50 K->L MAGL_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_lysate_prep Lysate Preparation cluster_assay MAGL Activity Assay cluster_analysis Data Analysis A 1. Culture HeLa cells or isolate PBMCs B 2. Seed cells in a multi-well plate A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate for desired time C->D E 5. Wash cells with PBS D->E F 6. Lyse cells and collect supernatant E->F G 7. Determine protein concentration (BCA assay) F->G H 8. Add lysate to 96-well plate G->H I 9. Add MAGL substrate H->I J 10. Incubate and measure fluorescence kinetically I->J K 11. Calculate MAGL activity J->K L 12. Plot dose-response curve and determine IC50 K->L

References

Application Notes and Protocols for PET Imaging of Monoacylglycerol Lipase (MAGL) in the Brain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Positron Emission Tomography (PET) imaging to study the monoacylglycerol lipase (MAGL) in the brain. This document outlines the application of the potent and reversible MAGL inhibitor, JNJ-42226314, in conjunction with the radiolabeled tracer [¹⁸F]MAGL-2102 for the quantitative assessment of MAGL expression and engagement by therapeutic candidates.

Introduction to MAGL and its Imaging

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid signaling pathway, primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[1] Dysregulation of MAGL activity has been implicated in various neurological and psychiatric disorders, making it an attractive target for drug development.[2] PET imaging with specific radiotracers allows for the non-invasive quantification and visualization of MAGL in the living brain, providing a powerful tool for understanding its role in disease and for the development of novel therapeutics.[3]

This compound is a highly potent, selective, and reversible inhibitor of MAGL.[1][4] While not a PET tracer itself, it serves as an essential tool in PET imaging studies as a blocking agent to confirm the specificity of the radiotracer signal for MAGL.[3] The PET tracer [¹⁸F]MAGL-2102, a fluorine-18 labeled analog developed from the same structural class as this compound, has demonstrated excellent properties for imaging MAGL in the brain.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the PET tracer [¹⁸F]MAGL-2102, compiled from preclinical studies.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterSpeciesValueReference
IC₅₀ Human (HeLa cells)1.13 nM[4]
Human (PBMC)1.88 nM[4]
Mouse (brain)0.67 nM[4]
Rat (brain)0.97 nM[4]

Table 2: Radiochemical Properties of [¹⁸F]MAGL-2102

ParameterValueReference
Radiochemical Yield (decay-corrected) 53%[3]
Molar Activity 63 GBq/µmol[3]
Radiochemical Purity >99%[3]

Table 3: In Vivo Brain Uptake and Specificity of [¹⁸F]MAGL-2102

Brain RegionBaseline SUVmax (Rat)% Signal Reduction with this compound (1 mg/kg, i.v.)Reference
Cortex 1.4Significant reduction[3]
Striatum Lower than cortexSignificant reduction[3]
Hippocampus Lower than cortexSignificant reduction[3]
Cerebellum Lower than cortexSignificant reduction[3]
Pons Lowest uptakeAbolished heterogeneity[3]

SUVmax: Maximum Standardized Uptake Value

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the MAGL signaling pathway and the general experimental workflow for a MAGL PET imaging study.

MAGL_Signaling_Pathway MAGL Signaling Pathway in the Brain cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 2_AG_synthesis 2-AG Synthesis 2_AG 2-Arachidonoylglycerol (2-AG) 2_AG_synthesis->2_AG On-demand CB1R CB1 Receptor 2_AG->CB1R Retrograde signaling MAGL Monoacylglycerol Lipase (MAGL) 2_AG->MAGL Hydrolysis Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Prostaglandins Pro-inflammatory Prostaglandins Arachidonic_Acid->Prostaglandins JNJ_42226314 This compound ([¹⁸F]MAGL-2102) JNJ_42226314->MAGL Inhibition

Caption: MAGL's role in endocannabinoid signaling.

PET_Imaging_Workflow Experimental Workflow for MAGL PET Imaging Radiosynthesis [¹⁸F]MAGL-2102 Radiosynthesis Baseline_Scan Baseline PET/CT Scan (Tracer Injection) Radiosynthesis->Baseline_Scan Blocking_Scan Blocking PET/CT Scan (Tracer Injection) Radiosynthesis->Blocking_Scan Animal_Prep Animal Preparation (e.g., Anesthesia) Animal_Prep->Baseline_Scan Animal_Prep->Blocking_Scan Image_Recon Image Reconstruction Baseline_Scan->Image_Recon Blocking_Agent This compound Administration Blocking_Agent->Blocking_Scan Blocking_Scan->Image_Recon Data_Analysis Data Analysis (Kinetic Modeling) Image_Recon->Data_Analysis Results Results (e.g., Target Occupancy) Data_Analysis->Results

Caption: Workflow for a typical preclinical MAGL PET study.

Experimental Protocols

Protocol 1: Radiosynthesis of [¹⁸F]MAGL-2102

This protocol describes the copper-mediated radiofluorination for the synthesis of [¹⁸F]MAGL-2102.[3]

Materials:

  • Precursor (boronic ester of the MAGL-2102)

  • [¹⁸F]Fluoride

  • Copper(II) trifluoromethanesulfonate tetrakis(pyridine) ([Cu(Py)₄(OTf)₂])

  • Dimethylacetamide (DMA)

  • n-Butanol (nBuOH)

  • Tetraethylammonium fluoride ([¹⁸F]Et₄NF)

  • Automated radiosynthesis module

  • HPLC system for purification and analysis

Procedure:

  • Produce [¹⁸F]fluoride via cyclotron irradiation of [¹⁸O]H₂O.

  • Trap the [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution to form [¹⁸F]Et₄NF.

  • Azeotropically dry the [¹⁸F]Et₄NF.

  • Dissolve the precursor and [Cu(Py)₄(OTf)₂] in a mixture of DMA and nBuOH.

  • Add the dried [¹⁸F]Et₄NF to the precursor solution.

  • Heat the reaction mixture at 110°C for 20 minutes.

  • Purify the crude product using semi-preparative HPLC.

  • Formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

  • Perform quality control checks for radiochemical purity, chemical purity, molar activity, and sterility.

Protocol 2: In Vivo PET/CT Imaging in Rodents

This protocol outlines the procedure for conducting baseline and blocking PET/CT scans in rodents to assess [¹⁸F]MAGL-2102 brain uptake and specificity.

Materials:

  • [¹⁸F]MAGL-2102 formulated for injection

  • This compound formulated for injection (e.g., in a vehicle of DMSO, Tween-80, and saline)

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

  • Catheterization supplies for tail vein injection

Procedure:

  • Animal Preparation:

    • Anesthetize the rodent (e.g., Sprague-Dawley rat) with isoflurane (2-3% for induction, 1-2% for maintenance).

    • Place a catheter in the tail vein for intravenous (i.v.) injections.

    • Position the animal on the scanner bed.

  • Baseline Scan:

    • Acquire a CT scan for attenuation correction and anatomical co-registration.

    • Inject a bolus of [¹⁸F]MAGL-2102 (e.g., 10-15 MBq) through the tail vein catheter.

    • Immediately start a dynamic PET scan for 90 minutes.

  • Blocking Scan:

    • For a separate cohort of animals or after a sufficient washout period in the same animals.

    • Administer this compound (e.g., 1 mg/kg, i.v.) 30 minutes prior to the radiotracer injection.[3]

    • Acquire a CT scan.

    • Inject a bolus of [¹⁸F]MAGL-2102 and perform a 90-minute dynamic PET scan as described for the baseline scan.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., 3D-OSEM).

    • Co-register the PET images with the CT or a standard MRI atlas.

    • Define regions of interest (ROIs) for various brain structures (cortex, striatum, hippocampus, cerebellum, pons).

    • Generate time-activity curves (TACs) for each ROI.

Protocol 3: In Vitro Autoradiography of Brain Sections

This protocol provides a method for assessing the in vitro binding of [¹⁸F]MAGL-2102 to MAGL in brain tissue sections.

Materials:

  • [¹⁸F]MAGL-2102

  • This compound

  • Frozen rodent brain sections (e.g., 20 µm thick)

  • Incubation buffer (e.g., Tris-HCl buffer)

  • Wash buffer (ice-cold)

  • Phosphor imaging plates and scanner

Procedure:

  • Tissue Preparation:

    • Thaw the mounted brain sections to room temperature.

  • Incubation:

    • For total binding, incubate the sections with a solution of [¹⁸F]MAGL-2102 (e.g., 0.1-1 nM) in incubation buffer.

    • For non-specific binding, co-incubate adjacent sections with [¹⁸F]MAGL-2102 and a high concentration of this compound (e.g., 10 µM).[3]

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Washing:

    • Rapidly wash the sections in ice-cold wash buffer to remove unbound radiotracer. Perform multiple washes.

    • Briefly rinse the sections in cold distilled water.

  • Imaging:

    • Dry the sections with a stream of cold air.

    • Expose the dried sections to a phosphor imaging plate.

    • Scan the plate using a phosphor imager.

  • Data Analysis:

    • Quantify the radioactivity in different brain regions.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

Protocol 4: Kinetic Modeling of Dynamic PET Data

Kinetic modeling of dynamic PET data is crucial for the quantitative analysis of radiotracer binding. For a reversible tracer like [¹⁸F]MAGL-2102, a two-tissue compartment model (2TCM) is often appropriate.

Conceptual Framework: The 2TCM describes the exchange of the radiotracer between the plasma, a non-displaceable compartment (free and non-specifically bound tracer in tissue), and a specific binding compartment.

Two_Tissue_Compartment_Model Two-Tissue Compartment Model for Reversible Tracers Plasma Plasma C_ND Non-Displaceable (C_ND) Plasma->C_ND K₁ C_ND->Plasma k₂ C_S Specific Binding (C_S) C_ND->C_S k₃ C_S->C_ND k₄

Caption: A two-tissue compartment model (2TCM).

Procedure:

  • Input Function:

    • An arterial input function, representing the concentration of the radiotracer in arterial plasma over time, is required. This is typically obtained through arterial blood sampling during the PET scan.

    • The plasma samples need to be analyzed for total radioactivity and the fraction of parent compound versus radioactive metabolites.

  • Model Fitting:

    • Fit the TACs from the brain ROIs to the 2TCM using specialized software (e.g., PMOD, FireVoxel).

    • This fitting procedure will estimate the rate constants K₁, k₂, k₃, and k₄.

  • Parameter of Interest:

    • The primary outcome measure is the total distribution volume (Vₜ), which is calculated as: Vₜ = (K₁/k₂) * (1 + k₃/k₄).

    • Vₜ is proportional to the density of available MAGL sites (B_avail).

  • Target Occupancy Calculation:

    • Target occupancy (TO) by a drug can be calculated by comparing Vₜ from baseline and drug-treated conditions: TO (%) = [(Vₜ_baseline - Vₜ_drug) / Vₜ_baseline] * 100

Note: For simplified analysis, graphical methods like the Logan plot can also be used to estimate Vₜ without the need for non-linear fitting of the compartmental model.

References

JNJ-42226314: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42226314 is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1][2] MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid and glycerol.[1] By inhibiting MAGL, this compound leads to an accumulation of 2-AG, which in turn potentiates the signaling of cannabinoid receptors CB1 and CB2. This modulation of the endocannabinoid system has shown therapeutic potential in various models of pain and inflammation. These application notes provide detailed protocols and guidelines for the use of this compound in cell culture experiments.

Mechanism of Action

This compound acts as a competitive inhibitor of MAGL, binding to the enzyme in a reversible, non-covalent manner.[1] This inhibition prevents the hydrolysis of 2-AG, leading to its accumulation in the cellular microenvironment. The elevated levels of 2-AG enhance the activation of cannabinoid receptors, which can trigger a variety of downstream cellular responses.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

MAGL_Inhibition Endocannabinoid Signaling Pathway Modulation by this compound cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular PLC PLC DAG DAG PLC->DAG DAGL DAGL 2_AG_intra 2-AG DAGL->2_AG_intra CB1_R CB1/CB2 Receptors Downstream Downstream Signaling CB1_R->Downstream 2_AG_extra 2-AG 2_AG_extra->CB1_R Activation PIP2 PIP2 PIP2->PLC Hydrolysis DAG->DAGL 2_AG_intra->2_AG_extra MAGL MAGL 2_AG_intra->MAGL Hydrolysis AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol JNJ This compound JNJ->MAGL Inhibition

Figure 1: this compound inhibits MAGL, increasing 2-AG levels and cannabinoid receptor activation.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound across various cell lines and species. This data is essential for determining the appropriate concentration range for your cell culture experiments.

Cell Line/TissueSpeciesIC50 (nM)Reference
HeLa CellsHuman1.13[3]
Peripheral Blood Mononuclear Cells (PBMCs)Human1.88[3]
BrainMouse0.67[3]
BrainRat0.97[3]

Table 1: Half-maximal inhibitory concentration (IC50) of this compound.

Experimental Protocols

This section provides a general framework for utilizing this compound in cell culture. Specific parameters such as cell seeding density and incubation times should be optimized for your particular cell line and experimental goals.

General Workflow for Cell-Based Assays

experimental_workflow General Experimental Workflow for this compound Treatment A 1. Cell Seeding B 2. Cell Culture (e.g., 24 hours) A->B C 3. This compound Treatment B->C D 4. Incubation C->D E 5. Downstream Assay D->E

References

Application Notes and Protocols: JNJ-42226314 Analysis in Specific Brain Regions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42226314 is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting MAGL, this compound elevates the levels of 2-AG in the brain, thereby amplifying the signaling of this endogenous cannabinoid at CB1 and CB2 receptors.[1] This mechanism of action makes this compound a promising therapeutic candidate for a variety of neurological and psychiatric disorders. These application notes provide a summary of the reported effects of this compound in specific brain regions and detailed protocols for key experimental analyses.

Data Presentation

The following tables summarize the quantitative and semi-quantitative data available on the effects of this compound in various brain regions based on preclinical studies in rodents.

Table 1: In Vivo MAGL Enzyme Occupancy and Biomarker Modulation

Brain RegionDose (mg/kg)MAGL Occupancy2-AG LevelsNorepinephrine LevelsReference
Whole Brain3~80%Significantly IncreasedNot Reported[1]
Cortex3Not specifiedSignificantly IncreasedSignificantly Increased[1]
Hippocampus30Not specifiedNot specifiedNot Reported[1]

Note: A 30 mg/kg dose was associated with hippocampal synaptic depression.[1]

Table 2: Semi-Quantitative Analysis of this compound Target Engagement via PET Ligand Displacement

Brain RegionThis compound TreatmentPET Signal Reduction (%)ImplicationReference
Hippocampus10 µM (in vitro)72-93%High MAGL target engagement[2]
Thalamus10 µM (in vitro)72-93%High MAGL target engagement[2]
Cerebellum10 µM (in vitro)72-93%High MAGL target engagement[2]
Cortex10 µM (in vitro)72-93%High MAGL target engagement[2]
Striatum10 µM (in vitro)72-93%High MAGL target engagement[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its analysis in brain tissue.

JNJ_42226314_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal JNJ This compound MAGL MAGL JNJ->MAGL Inhibits TwoAG_degradation 2-AG Degradation ArachidonicAcid Arachidonic Acid TwoAG_degradation->ArachidonicAcid Glycerol Glycerol TwoAG_degradation->Glycerol TwoAG 2-AG TwoAG->TwoAG_degradation TwoAG_retrograde 2-AG (retrograde messenger) TwoAG->TwoAG_retrograde Increased Levels CB1R CB1 Receptor TwoAG_retrograde->CB1R Activates Neuronal_Signaling Modulation of Neuronal Signaling CB1R->Neuronal_Signaling

Figure 1. Signaling pathway of this compound.

Experimental_Workflow cluster_animal_studies In Vivo Studies cluster_ex_vivo_analysis Ex Vivo Analysis cluster_quant_methods Quantification Methods Animal_Dosing Rodent Model Dosing (e.g., 3 mg/kg this compound) Tissue_Harvest Brain Tissue Harvest (Specific Regions: Cortex, Hippocampus, etc.) Animal_Dosing->Tissue_Harvest Homogenization Tissue Homogenization Tissue_Harvest->Homogenization Quantification Quantification LCMS LC-MS/MS for 2-AG & Norepinephrine Quantification->LCMS Receptor_Occupancy Receptor Occupancy Assay (e.g., PET or Autoradiography) Quantification->Receptor_Occupancy Data_Analysis Data Analysis and Interpretation LCMS->Data_Analysis Receptor_Occupancy->Data_Analysis

Figure 2. Experimental workflow for this compound analysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound.

Protocol 1: Quantification of 2-AG and Norepinephrine in Brain Tissue via LC-MS/MS

Objective: To quantify the levels of 2-AG and norepinephrine in specific brain regions following the administration of this compound.

Materials:

  • This compound

  • Rodent models (e.g., Sprague-Dawley rats)

  • Brain matrix-matched standards for 2-AG and norepinephrine

  • Internal standards (e.g., 2-AG-d8)

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Homogenizer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Animal Dosing: Administer this compound or vehicle to rodents at the desired dose (e.g., 3 mg/kg, per os).

  • Tissue Harvest: At a predetermined time point post-dosing, euthanize the animals and rapidly dissect the brains. Isolate specific regions of interest (e.g., cortex, hippocampus, striatum, cerebellum, thalamus) on ice. Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • Sample Preparation and Extraction:

    • Weigh the frozen brain tissue samples.

    • Homogenize the tissue in an appropriate volume of ice-cold acetonitrile containing the internal standard.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto a C18 reverse-phase LC column.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Perform mass spectrometric detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Optimize MRM transitions for 2-AG, norepinephrine, and their respective internal standards.

  • Data Analysis:

    • Construct calibration curves using the brain matrix-matched standards.

    • Quantify the concentration of 2-AG and norepinephrine in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

    • Express the results as ng/g of tissue.

Protocol 2: In Vitro Autoradiography for MAGL Occupancy

Objective: To semi-quantitatively determine the target engagement of this compound with MAGL in different brain regions using a radiolabeled ligand.

Materials:

  • This compound

  • Rodent brains

  • Cryostat

  • Microscope slides

  • Radiolabeled MAGL ligand (e.g., a novel PET tracer)

  • Incubation buffers (e.g., Tris-HCl)

  • Phosphor imaging plates or film cassettes

  • Image analysis software

Procedure:

  • Tissue Preparation:

    • Rapidly freeze fresh rodent brains in isopentane cooled with dry ice.

    • Section the frozen brains into thin coronal sections (e.g., 20 µm) using a cryostat.

    • Thaw-mount the sections onto microscope slides and store at -80°C.

  • Autoradiographic Binding:

    • Pre-incubate the brain sections in buffer to remove endogenous ligands.

    • For total binding, incubate sections with the radiolabeled MAGL ligand.

    • For non-specific binding, incubate adjacent sections with the radiolabeled ligand in the presence of a high concentration of a non-labeled MAGL inhibitor (this could be this compound itself at a high concentration, e.g., 10 µM).

    • To determine the blocking effect of this compound, incubate sections with the radioligand and varying concentrations of this compound.

  • Washing and Drying:

    • Wash the slides in ice-cold buffer to remove unbound radioligand.

    • Perform a quick rinse in distilled water.

    • Dry the slides under a stream of cool air.

  • Imaging:

    • Expose the dried slides to phosphor imaging plates or autoradiographic film.

    • Scan the imaging plates or develop the film to visualize the distribution of the radioligand.

  • Data Analysis:

    • Quantify the optical density of the signal in different brain regions using image analysis software.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of signal reduction in the presence of this compound to estimate MAGL occupancy.

Protocol 3: In Vivo Microdialysis for Extracellular Norepinephrine Measurement

Objective: To measure the extracellular levels of norepinephrine in a specific brain region (e.g., cortex) in freely moving animals following administration of this compound.

Materials:

  • This compound

  • Rodent models

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant to prevent norepinephrine degradation.

    • Administer this compound or vehicle to the animal.

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the dialysate samples for norepinephrine content using HPLC-ECD.

  • Data Analysis:

    • Quantify norepinephrine concentrations in each sample.

    • Express the post-drug levels as a percentage of the baseline levels for each animal.

    • Perform statistical analysis to compare the effects of this compound with the vehicle control.

References

Troubleshooting & Optimization

JNJ-42226314 interaction with HTR1B and hormone-sensitive lipase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-42226314. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, selective, and reversible inhibitor of the enzyme monoacylglycerol lipase (MAGL).[1][2][3] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting MAGL, this compound leads to an accumulation of 2-AG, which in turn enhances the signaling of cannabinoid receptors CB1 and CB2.[1]

Q2: Does this compound directly interact with the serotonin receptor HTR1B?

A2: There is currently no direct evidence to suggest that this compound binds to or directly modulates the HTR1B receptor. However, the endocannabinoid and serotonin systems are known to have a functional interplay.[4][5][6] The increased levels of 2-AG resulting from MAGL inhibition by this compound could indirectly influence the serotonergic system, potentially leading to downstream effects on HTR1B signaling.[4][7] Researchers investigating serotonergic pathways should consider this potential for indirect modulation.

Q3: What is the interaction between this compound and hormone-sensitive lipase (HSL)?

A3: this compound is a highly selective inhibitor of MAGL.[1][2][3] There is no published evidence to suggest a direct interaction between this compound and hormone-sensitive lipase (HSL). While both MAGL and HSL are involved in lipid metabolism, and some MAGL inhibitors have been noted to have HSL as an off-target, this has not been reported for this compound.[8][9] HSL can hydrolyze monoacylglycerols, so there may be an indirect metabolic relationship in certain tissues.[9] However, for experimental purposes, this compound is considered a selective MAGL inhibitor.

Q4: What are the expected in vivo effects of this compound administration?

A4: Administration of this compound in rodents has been shown to dose-dependently increase levels of 2-AG in the brain.[1][2] This leads to various physiological effects, including antinociceptive effects in models of inflammatory and neuropathic pain.[1] At higher doses, effects on sleep and electroencephalogram (EEG) power have been observed.[1]

Troubleshooting Guides

Problem 1: Inconsistent MAGL inhibition in vitro.

  • Question: My in vitro MAGL activity assay shows variable inhibition with this compound. What could be the cause?

  • Answer:

    • Compound Solubility: Ensure that this compound is fully dissolved in your assay buffer. The use of a small percentage of DMSO may be necessary, but be sure to include a vehicle control to account for any solvent effects.

    • Enzyme Purity and Activity: Verify the purity and specific activity of your recombinant MAGL enzyme. Enzyme preparations of low purity or activity can lead to inconsistent results.

    • Substrate Concentration: this compound acts as a competitive inhibitor with respect to the 2-AG substrate.[1] Ensure that your substrate concentration is appropriate for the assay and is consistent across experiments.

    • Incubation Time: While this compound is a reversible inhibitor, pre-incubation of the enzyme with the inhibitor before adding the substrate can sometimes lead to more consistent results.

Problem 2: Difficulty in detecting changes in 2-AG levels in vivo.

  • Question: I am not observing the expected increase in 2-AG levels in brain tissue after administering this compound. What are some potential issues?

  • Answer:

    • Tissue Harvesting Technique: The levels of 2-AG can change rapidly post-mortem.[10] It is crucial to use a rapid harvesting and enzyme inactivation method, such as focused microwave irradiation, to prevent artifactual changes in 2-AG levels.[10]

    • Extraction and Measurement: The extraction and quantification of 2-AG require careful handling to prevent degradation and isomerization.[11] Ensure your lipid extraction protocol is optimized and that your LC-MS/MS or GC-MS method is validated for 2-AG quantification.[12][13]

    • Compound Administration and Pharmacokinetics: Verify your dosing regimen and route of administration. The timing of tissue collection should correspond to the expected peak brain concentration of this compound.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetCell Line/Tissue SourceIC50 (nM)
MAGLHuman HeLa cells1.13
MAGLHuman PBMC1.88
MAGLMouse brain0.67
MAGLRat brain0.97

Data compiled from MedchemExpress.[2]

Table 2: In Vivo Effects of this compound in Rodents

SpeciesDose (mg/kg, i.p.)TissueEffectReference
Rat3Hippocampus~80% MAGL occupancy, significant increase in 2-AG[1]
Rat30HippocampusDose-dependent elevation of 2-AG[2]
Rat30-Antinociceptive in inflammatory pain model[1]

Experimental Protocols

1. Fluorometric MAGL Activity Assay

This protocol is adapted from commercially available kits and provides a general framework for measuring MAGL activity.

  • Materials:

    • Recombinant human or rodent MAGL

    • MAGL assay buffer

    • Fluorometric MAGL substrate

    • This compound

    • 96-well black microplate

    • Fluorometric plate reader (Ex/Em = 360/460 nm)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO and create a dilution series in MAGL assay buffer.

    • Add the diluted this compound or vehicle control to the wells of the 96-well plate.

    • Add the MAGL enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorometric MAGL substrate to each well.

    • Immediately begin reading the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes.

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

2. Quantification of 2-AG in Brain Tissue by LC-MS/MS

This protocol provides a general workflow for the extraction and measurement of 2-AG.

  • Materials:

    • Brain tissue harvested using focused microwave irradiation.

    • Internal standard (e.g., 2-AG-d8).

    • Extraction solvent (e.g., 2:1:1 chloroform:methanol:Tris buffer).

    • LC-MS/MS system.

  • Procedure:

    • Homogenize the brain tissue in the presence of the internal standard in the cold extraction solvent.

    • Centrifuge the homogenate to separate the organic and aqueous layers.

    • Collect the organic layer and dry it under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

    • Inject the sample onto the LC-MS/MS system.

    • Separate the lipids using a suitable chromatography column and method.

    • Detect and quantify 2-AG and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

    • Calculate the concentration of 2-AG in the tissue based on the ratio of the peak area of endogenous 2-AG to the peak area of the internal standard and a standard curve.

Signaling Pathways and Workflows

G JNJ This compound MAGL MAGL JNJ->MAGL Inhibition twoAG 2-AG MAGL->twoAG Degradation CB1R CB1 Receptor twoAG->CB1R Activation CB2R CB2 Receptor twoAG->CB2R Activation Downstream Downstream Signaling (e.g., modulation of neurotransmitter release) CB1R->Downstream CB2R->Downstream G JNJ This compound MAGL MAGL JNJ->MAGL Inhibition twoAG Increased 2-AG MAGL->twoAG Reduced Degradation eCB_System Endocannabinoid System twoAG->eCB_System Enhanced Signaling Serotonin_System Serotonergic System eCB_System->Serotonin_System Modulation (Crosstalk) HTR1B HTR1B Signaling Serotonin_System->HTR1B Potential Indirect Effect G cluster_tissue In Vivo Experiment cluster_extraction Sample Preparation cluster_analysis Analysis Admin Administer this compound to animal model Harvest Harvest brain tissue (Microwave Fixation) Admin->Harvest Homogenize Homogenize tissue with internal standard Harvest->Homogenize Extract Lipid Extraction Homogenize->Extract Dry Dry and Reconstitute Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS Quantify Quantify 2-AG levels LCMS->Quantify

References

JNJ-42226314 dose-dependent side effects in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: JNJ-42226314

This technical support center provides essential information for researchers and scientists utilizing this compound in in-vivo experimental settings. Content includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols, focusing on understanding and managing dose-dependent side effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, reversible, and highly selective inhibitor of the enzyme monoacylglycerol lipase (MAGL).[1] MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting MAGL, this compound causes an elevation of 2-AG levels, which in turn enhances the signaling of cannabinoid receptors, primarily CB1 and CB2.[1]

Q2: What are the expected therapeutic effects of this compound in preclinical models?

A2: Due to its mechanism of elevating 2-AG, this compound has demonstrated antinociceptive (pain-relieving) efficacy in rodent models of both inflammatory and neuropathic pain.[1] It is being investigated for its potential therapeutic applications in several central nervous system (CNS) disorders.[1]

Q3: What are the key dose-dependent side effects observed in vivo?

A3: The side effects of this compound are primarily linked to the potentiation of the endocannabinoid system. At higher doses (e.g., 30 mg/kg in rodents), CNS-related side effects can be observed. These include hippocampal synaptic depression, alterations in sleep patterns, and decreased electroencephalogram (EEG) gamma power.[1] A lower dose of 3 mg/kg has been shown to provide significant therapeutic efficacy without these specific CNS effects.[1]

Q4: Is this compound a reversible or irreversible inhibitor?

A4: this compound is a reversible inhibitor of MAGL.[1][2][3] This property is significant because, unlike irreversible inhibitors which permanently disable the enzyme, a reversible inhibitor's effect is more directly tied to its pharmacokinetic profile. This may offer a better safety profile and more precise control over dosing regimens to avoid undesirable side effects.[2]

Data Presentation: Dose-Dependent Effects

The following tables summarize the key quantitative findings from in-vivo rodent studies to guide dose selection and monitoring.

Table 1: Dose-Dependent CNS Side Effects of this compound in Rodents

DoseKey ObservationImplication for Researchers
3 mg/kg Produces neuropathic antinociception.[1]Effective dose for therapeutic studies with minimal observed CNS side effects.[1]
No significant synaptic depression or decrease in EEG gamma power.[1]Recommended starting dose for efficacy studies where CNS side effects are a concern.
30 mg/kg Induces hippocampal synaptic depression.[1]High doses may confound behavioral studies; consider electrophysiological monitoring.
Alters sleep onset and decreases EEG gamma power.[1]Use with caution in studies where sleep or cognitive function are primary endpoints.

Table 2: Enzyme Occupancy and Biomarker Modulation

DoseMAGL Enzyme Occupancy (Approx.)Biomarker Effect
3 mg/kg ~80%[1]Significantly increases 2-AG and norepinephrine levels in the cortex.[1]
30 mg/kg >80%Potent modulation of the endocannabinoid system.[1]

Troubleshooting Guide

This guide addresses specific issues researchers might encounter during their experiments with this compound.

Issue / ObservationPotential CauseSuggested Action
Unexpected sedative effects or motor impairment. The dose is too high, leading to excessive CB1 receptor activation in the CNS.Reduce the dose. Refer to Table 1; doses around 3 mg/kg are effective without major CNS depression in rodents.[1] Consider running a dose-response study to find the optimal therapeutic window for your model.
High variability in behavioral assay results. 1. Inconsistent drug administration or formulation.2. Dose is on the steep part of the dose-response curve for side effects.1. Ensure consistent formulation and administration route. Verify solubility and stability of the compound in your vehicle.2. Lower the dose to a range with a more stable effect profile (e.g., 3 mg/kg). Increase the number of animals per group to improve statistical power.
Lack of therapeutic effect at the 3 mg/kg dose. 1. Differences in animal strain, age, or disease model sensitivity.2. Sub-optimal timing of drug administration relative to the endpoint measurement.1. Perform a dose-escalation study (e.g., 3, 10, 20 mg/kg) to determine the effective dose in your specific model.2. Conduct a pharmacokinetic/pharmacodynamic (PK/PD) study to align peak compound exposure with the timing of your efficacy assessment.
Observed effects do not align with MAGL inhibition. Off-target effects, though this compound is reported to be highly selective.[1]Confirm the mechanism in your system. Use a MAGL knockout model or co-administer a CB1/CB2 receptor antagonist (e.g., rimonabant/SR144528) to verify that the observed effects are mediated through the intended pathway.

Visualizations: Pathways and Protocols

Signaling Pathway

MAGL_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Synaptic Cleft / Extracellular Space DAGL DAGL Two_AG 2-AG DAGL->Two_AG MAGL MAGL AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol CB1_R CB1/CB2 Receptor Response Therapeutic & Side Effects (e.g., Antinociception, CNS depression) CB1_R->Response DAG DAG DAG->DAGL Synthesis Two_AG->MAGL Degradation Two_AG->CB1_R Activation JNJ This compound JNJ->MAGL Inhibition Dose_Finding_Workflow cluster_setup Phase 1: Setup & Pilot cluster_execution Phase 2: Definitive Study cluster_analysis Phase 3: Analysis A Acclimate Animals & Establish Disease Model B Pilot Dose Escalation (e.g., 3, 10, 30 mg/kg) Small n-size A->B C Define Endpoints: 1. Efficacy (e.g., pain threshold) 2. Side Effects (e.g., locomotor activity, EEG) B->C D Administer Vehicle or this compound (Selected Doses) C->D E Monitor for Acute Side Effects (First 4 hours post-dose) D->E F Measure Therapeutic Efficacy (at pre-determined time point) E->F G Collect Terminal Samples (Brain, Plasma for PK/PD) F->G H Analyze Behavioral & Physiological Data G->H I Correlate Drug Exposure (PK) with Effects (PD) H->I J Determine Therapeutic Index (Efficacy vs. Side Effects) I->J K Select Optimal Dose for Future Experiments J->K

References

JNJ-42226314 Effects on Hippocampal Synaptic Depression: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the effects of JNJ-42226314 on hippocampal synaptic depression.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a reversible, selective, and potent inhibitor of monoacylglycerol lipase (MAGL).[1] MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting MAGL, this compound leads to an increase in the levels of 2-AG, which is an endogenous agonist for the cannabinoid receptors CB1 and CB2.[1]

Q2: How does this compound affect synaptic transmission in the hippocampus?

A2: At a dose of 30 mg/kg, this compound has been shown to induce hippocampal synaptic depression.[1] However, a lower dose of 3 mg/kg did not produce this effect.[1] The synaptic depression is likely mediated by the potentiation of 2-AG signaling and subsequent activation of presynaptic CB1 receptors, a common mechanism for long-term depression (LTD) at certain hippocampal synapses.[3]

Q3: What is the significance of 2-AG elevation in the context of hippocampal synaptic plasticity?

A3: 2-Arachidonoylglycerol (2-AG) is a key endocannabinoid that acts as a retrograde messenger at synapses.[2][4] Its elevation, following MAGL inhibition, can activate presynaptic CB1 receptors, leading to a reduction in neurotransmitter release. This mechanism is a well-established form of synaptic plasticity, including depolarization-induced suppression of inhibition (DSI) and long-term depression (LTD) at both excitatory and inhibitory synapses in the hippocampus.[3][5][6]

Q4: Is this compound an irreversible inhibitor?

A4: No, this compound is a reversible inhibitor of MAGL.[1] This is in contrast to other MAGL inhibitors like JZL184, which are irreversible.[2] The reversible nature of this compound allows for a more direct relationship between its pharmacokinetic profile and its pharmacodynamic effects.[2]

Troubleshooting Guides

Problem 1: No synaptic depression is observed after applying this compound.

  • Possible Cause 1: Incorrect Dosage. The effect of this compound on hippocampal synaptic depression is dose-dependent. A dose of 3 mg/kg has been shown to be ineffective in inducing synaptic depression, while 30 mg/kg is effective.[1]

    • Solution: Ensure you are using a sufficiently high concentration of this compound. A dose-response curve should be generated to determine the optimal concentration for your specific experimental preparation.

  • Possible Cause 2: Inappropriate Synaptic Pathway. The expression and function of CB1 receptors can vary between different hippocampal pathways.

    • Solution: Confirm that the synaptic pathway you are studying (e.g., Schaffer collateral-CA1) is known to exhibit endocannabinoid-mediated synaptic depression.

  • Possible Cause 3: Compromised Health of the Slice/Animal. The physiological state of the experimental preparation is crucial for observing synaptic plasticity.

    • Solution: Ensure that brain slices are healthy and that animals are not unduly stressed. Monitor baseline synaptic transmission for stability before drug application.

Problem 2: The observed synaptic depression is larger or smaller than expected.

  • Possible Cause 1: Off-Target Effects at High Concentrations. While this compound is highly selective for MAGL, very high concentrations may lead to off-target effects.

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include control experiments with a CB1 receptor antagonist (e.g., rimonabant) to confirm that the observed synaptic depression is mediated by the intended pathway.[4][7]

  • Possible Cause 2: Interaction with Other Signaling Pathways. The state of other signaling pathways in your preparation can influence the magnitude of endocannabinoid-mediated synaptic depression.

    • Solution: Maintain consistent experimental conditions and be aware of any other pharmacological agents present in your system that might interfere with endocannabinoid signaling.

Problem 3: Difficulty replicating published results.

  • Possible Cause 1: Differences in Experimental Protocols. Minor variations in experimental protocols can lead to different outcomes.

    • Solution: Carefully review the detailed experimental protocols provided in the original publications. Pay close attention to parameters such as animal strain, age, sex, solution composition, and stimulation protocols.

  • Possible Cause 2: Reagent Quality. The quality and purity of this compound can affect its potency.

    • Solution: Source this compound from a reputable supplier and verify its purity if possible. Prepare fresh stock solutions and store them appropriately.

Quantitative Data Summary

Parameter3 mg/kg this compound30 mg/kg this compoundReference
MAGL Enzyme Occupancy~80%Not specified[1]
2-AG LevelsSignificantly increasedNot specified[1]
Hippocampal Synaptic DepressionNo significant effectInduced[1]
Antinociceptive EfficacyProducedNot specified[1]
Decreased EEG Gamma PowerNo significant effectInduced[1]

Experimental Protocols

Protocol 1: In Vivo Electrophysiological Recording of Hippocampal Synaptic Depression

This protocol is a generalized procedure based on standard techniques for measuring synaptic plasticity in the hippocampus of anesthetized rodents.

  • Animal Preparation:

    • Anesthetize an adult male Sprague-Dawley rat with an appropriate anesthetic (e.g., urethane).

    • Place the animal in a stereotaxic frame.

    • Implant a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the CA1 stratum radiatum of the hippocampus.

  • Baseline Recording:

    • Deliver single-pulse stimuli to the Schaffer collaterals at a low frequency (e.g., 0.033 Hz) and record the baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.

    • Establish a stable baseline recording for at least 30 minutes.

  • Drug Administration:

    • Administer this compound intraperitoneally at the desired dose (e.g., 3 mg/kg or 30 mg/kg).

    • Continue to record fEPSPs.

  • Induction of Synaptic Depression:

    • For studies of long-term depression (LTD), a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes) can be applied to induce LTD.[8]

    • Alternatively, monitor for a gradual depression of the fEPSP slope following drug administration, which would indicate a direct effect on baseline synaptic transmission.

  • Data Analysis:

    • Measure the slope of the fEPSPs.

    • Normalize the fEPSP slopes to the pre-drug baseline.

    • Statistically compare the fEPSP slopes before and after drug administration to determine if significant synaptic depression has occurred.

Control Experiments:

  • Administer a vehicle control to ensure that the injection procedure itself does not affect synaptic transmission.

  • In a separate group of animals, co-administer a CB1 receptor antagonist with this compound to confirm that any observed synaptic depression is CB1 receptor-dependent.

Visualizations

JNJ_42226314_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Vesicle Synaptic Vesicle (Glutamate) Ca_channel->Vesicle Triggers Exocytosis Glutamate_release Glutamate_release Vesicle->Glutamate_release Glutamate Release MAGL MAGL two_AG 2-AG MAGL->two_AG Degrades two_AG->CB1R Activates Arachidonic_Acid Arachidonic Acid + Glycerol JNJ This compound JNJ->MAGL

Caption: Signaling pathway of this compound leading to synaptic depression.

Experimental_Workflow A Animal Preparation (Stereotaxic Surgery) B Electrode Implantation (Schaffer Collateral & CA1) A->B C Establish Stable Baseline fEPSP Recording (30 min) B->C D Administer this compound or Vehicle C->D E Continue fEPSP Recording D->E F Data Analysis (Normalize to Baseline) E->F G Statistical Comparison F->G

Caption: Experimental workflow for assessing this compound's in vivo effects.

References

JNJ-42226314 impact on sleep and EEG gamma power

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the impact of JNJ-42226314 on sleep and EEG gamma power.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a reversible and highly selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound leads to an elevation of 2-AG levels in the brain.[1] This increase in 2-AG enhances the signaling of the endocannabinoid system through cannabinoid receptors CB1 and CB2, which is thought to mediate its therapeutic effects.[1]

Q2: What is the effect of this compound on sleep?

A2: Preclinical studies in rodents have shown that this compound can affect sleep, particularly at higher doses. A dose of 30 mg/kg was observed to alter sleep onset.[1] Researchers should be mindful of the dose-dependent effects on sleep architecture.

Q3: How does this compound impact EEG gamma power?

A3: High doses of this compound (30 mg/kg) have been demonstrated to decrease EEG gamma power in rodent models.[1] This effect appears to be dose-dependent, as a lower dose (3 mg/kg) did not produce the same decrease in gamma power.[1]

Q4: Are the effects on sleep and EEG gamma power related to the compound's primary mechanism of action?

A4: Yes, the effects on sleep and EEG are likely due to the potentiation of endocannabinoid signaling, specifically through the CB1 receptor, which is known to modulate sleep-wake cycles and cortical oscillations. The observed effects at high doses may represent an over-activation of this system.

Q5: Is it possible to achieve therapeutic effects with this compound without impacting sleep or EEG gamma power?

A5: Preclinical data suggests this is possible. A 3 mg/kg dose in rodents provided approximately 80% MAGL occupancy and demonstrated antinociceptive effects without causing synaptic depression or a decrease in EEG gamma power.[1] This indicates a potential therapeutic window where desired effects can be separated from the unwanted effects on sleep and cortical activity.[1]

Troubleshooting Guides

Issue: Unexpected alterations in sleep patterns (e.g., delayed sleep onset) are observed in experimental animals.

  • Possible Cause 1: High dosage of this compound.

    • Troubleshooting Step: Review the dose of this compound being administered. The effects on sleep onset have been reported at a high dose (30 mg/kg) in rodents.[1]

    • Recommendation: Conduct a dose-response study to determine the minimal effective dose for your desired therapeutic effect. It is recommended to start with lower doses (e.g., in the range of 3 mg/kg for rodents) and titrate upwards, while monitoring sleep parameters.

  • Possible Cause 2: Acclimation period is insufficient.

    • Troubleshooting Step: Ensure that animals have been adequately acclimated to the experimental conditions, including housing, handling, and any EEG recording equipment.

    • Recommendation: Allow for a sufficient acclimation period (e.g., several days) before baseline recordings and drug administration to minimize stress-induced sleep disturbances.

Issue: A significant decrease in EEG gamma power is detected after administration of this compound.

  • Possible Cause 1: High dosage of this compound.

    • Troubleshooting Step: Verify the administered dose. A decrease in EEG gamma power has been associated with a high dose of 30 mg/kg in preclinical rodent studies.[1]

    • Recommendation: Perform a dose-ranging study to identify a dose that retains the desired pharmacological activity without significantly impacting gamma power. A dose of 3 mg/kg has been shown to be effective for antinociception without this side effect in rodents.[1]

  • Possible Cause 2: Inaccurate EEG signal processing.

    • Troubleshooting Step: Review your EEG data analysis pipeline. Ensure that the gamma frequency band is correctly defined (typically 30-80 Hz) and that appropriate artifact rejection techniques are in place.

    • Recommendation: Use a consistent and validated methodology for EEG power spectral analysis. Compare baseline gamma power across treatment groups to ensure there are no pre-existing differences.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Sleep and EEG Gamma Power in Rodents

Dosage (mg/kg)Effect on Sleep OnsetEffect on EEG Gamma PowerMAGL OccupancyTherapeutic Effect (Antinociception)
3 No significant alteration reportedNo significant decrease~80%Present
30 Altered sleep onsetDecreasedNot specified, but expected to be >80%Present

Note: The quantitative extent of the alteration in sleep onset and the percentage decrease in EEG gamma power are not publicly available and should be referenced from the primary publication: Wyatt, R. M., et al. (2020). Pharmacologic Characterization of this compound... Journal of Pharmacology and Experimental Therapeutics, 372(3), 339-353.

Experimental Protocols

Key Experiment: Assessing the Impact of this compound on Sleep and EEG in Rodents

This protocol is a generalized representation based on standard preclinical methodologies. Researchers should adapt it to their specific experimental design and institutional guidelines.

  • Animal Model:

    • Species: Male Wistar rats or C57BL/6 mice.

    • Housing: Individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Surgical Implantation of EEG/EMG Electrodes:

    • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.

    • Implant wire electrodes into the nuchal muscles for electromyography (EMG) recording to monitor muscle tone.

    • Secure the electrode assembly to the skull using dental cement.

    • Allow for a post-operative recovery period of at least one week.

  • Acclimation and Baseline Recording:

    • Acclimate the animals to the recording chambers and tethered recording setup for at least 3-5 days.

    • Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 5% Tween 80 in saline).

    • Administer the compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Conduct a dose-response study, including a vehicle control group and at least two doses of this compound (e.g., 3 mg/kg and 30 mg/kg).

  • Post-Administration Recording:

    • Continuously record EEG/EMG for at least 24 hours following drug administration.

  • Data Analysis:

    • Sleep Scoring: Manually or automatically score the EEG/EMG recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 10-second epochs. Calculate parameters such as sleep onset latency, total sleep time for each stage, and bout duration.

    • EEG Power Spectral Analysis: Perform a Fast Fourier Transform (FFT) on artifact-free EEG epochs. Calculate the absolute and relative power in different frequency bands, including delta (0.5-4 Hz), theta (4-8 Hz), alpha (8-12 Hz), beta (12-30 Hz), and gamma (30-80 Hz).

Mandatory Visualizations

G cluster_0 Mechanism of Action of this compound JNJ This compound MAGL Monoacylglycerol Lipase (MAGL) JNJ->MAGL Inhibits TwoAG 2-Arachidonoylglycerol (2-AG) MAGL->TwoAG Degrades CB1_CB2 Cannabinoid Receptors (CB1/CB2) TwoAG->CB1_CB2 Activates Effects Therapeutic Effects & Downstream Signaling CB1_CB2->Effects Leads to G cluster_workflow Experimental Workflow for Sleep and EEG Analysis start Start: Animal Model Selection surgery EEG/EMG Electrode Implantation Surgery start->surgery recovery Post-Operative Recovery (≥ 1 week) surgery->recovery acclimation Acclimation to Recording Setup (3-5 days) recovery->acclimation baseline Baseline EEG/EMG Recording (24h) acclimation->baseline drug_admin This compound or Vehicle Administration baseline->drug_admin post_recording Post-Dose EEG/EMG Recording (24h) drug_admin->post_recording analysis Data Analysis: - Sleep Scoring - Power Spectral Analysis post_recording->analysis end End: Results Interpretation analysis->end

References

JNJ-42226314 solubility and preparation for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling, solubilizing, and preparing JNJ-42226314 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a competitive, highly selective, and reversible non-covalent inhibitor of the monoacylglycerol lipase (MAGL) enzyme.[1][2][3] MAGL is the primary enzyme responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (2-AG).[4][5] By inhibiting MAGL, this compound leads to an increase in 2-AG levels.[4] This enhancement of 2-AG signaling activates cannabinoid receptors (CB1 and CB2), which has shown therapeutic potential in models of neuropathic and inflammatory pain.[1][4][6]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the compound's integrity. For the powdered form, storage at -20°C for up to 3 years or at 4°C for 2 years is recommended.[2] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C (stable for 2 years) or -20°C (stable for 1 year).[1][2] It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[7]

Q3: What administration routes have been used for in vivo studies with this compound?

A3: In preclinical rodent models, this compound has been effectively administered via intraperitoneal (i.p.) injection.[1][3][6] Studies have shown that i.p. dosing in rats and mice leads to brain penetration and target engagement.[3][6] It is also noted as being suitable for oral dosing in rats and dogs.[6]

Q4: What are the reported effective doses of this compound in animal models?

A4: In rats and mice, intraperitoneal doses of 3 mg/kg and 30 mg/kg have been shown to dose-dependently increase levels of 2-AG in the hippocampus.[1][3] A 3 mg/kg dose provided approximately 80% enzyme occupancy and produced antinociceptive effects in a neuropathic pain model without significant side effects on synaptic function.[4] The 30 mg/kg dose has been used in models of inflammatory pain and sleep studies.[1][4] The 50% effective dose (ED50) in a mouse dose-response study was determined to be 0.5 mg/kg (i.p.).[6]

Troubleshooting Guide

Q1: I'm having trouble dissolving this compound powder. What should I do?

A1: this compound has high solubility in DMSO.[2][3] You can prepare a stock solution in DMSO at concentrations up to 250 mg/mL (510.66 mM).[2] The use of sonication or ultrasound is recommended to facilitate dissolution.[2][3]

Q2: My compound precipitated when I diluted my DMSO stock solution with an aqueous buffer (like saline or PBS). How can I prevent this?

A2: Direct dilution of a high-concentration DMSO stock into a purely aqueous vehicle will likely cause precipitation. This compound requires a co-solvent system for in vivo administration. You must use a carefully prepared vehicle containing surfactants and/or other solvents. Please refer to the validated vehicle formulations in the Experimental Protocols section below. The key is to add and mix each component sequentially as described.

Q3: Which vehicle formulation is best for my in vivo experiment?

A3: The choice of vehicle depends on your experimental design, such as the dosing regimen and duration.

  • For acute or short-term studies: A vehicle containing DMSO, PEG300, Tween-80, and saline is a common choice.[2] A formulation with SBE-β-CD can also be used.[2]

  • For longer-term studies: A corn oil-based vehicle might be more suitable. However, if the continuous dosing period exceeds half a month, this protocol should be chosen carefully.[1] All three formulations have been shown to yield a clear solution at ≥ 6.25 mg/mL.[2]

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent / Vehicle System Achievable Concentration Molarity Equivalent Notes
DMSO 250 mg/mL[2] 510.66 mM[2] Ultrasonic assistance is recommended.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 6.25 mg/mL[2] 12.77 mM[2] Results in a clear solution.[2]
10% DMSO, 90% (20% SBE-β-CD in saline) ≥ 6.25 mg/mL[2] 12.77 mM[2] Results in a clear solution.[2]

| 10% DMSO, 90% Corn Oil | ≥ 6.25 mg/mL[1] | 12.77 mM[2] | Results in a clear solution.[1] |

Table 2: Recommended Storage Conditions

Form Storage Temperature Duration
Powder -20°C 3 years[2]
Powder 4°C 2 years[2]
In Solvent (e.g., DMSO) -80°C 2 years[1][2]

| In Solvent (e.g., DMSO) | -20°C | 1 year[1][2] |

Experimental Protocols

Protocol 1: Preparation of Vehicle with PEG300 and Tween-80

This protocol yields a clear solution for administration. The following steps are for preparing 1 mL of formulation.[1][2]

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock (e.g., 62.5 mg/mL).

  • Initial Dilution: In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add PEG300: Add 400 µL of PEG300 to the DMSO stock. Mix thoroughly until the solution is homogeneous.

  • Add Tween-80: Add 50 µL of Tween-80. Mix again until the solution is clear and uniform.

  • Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. The final concentration will be 6.25 mg/mL.

Protocol 2: Preparation of Vehicle with SBE-β-CD

This protocol uses sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent. The following steps are for preparing 1 mL of formulation.[1][2]

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock (e.g., 62.5 mg/mL).

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Combine: In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.

  • Mix: Mix thoroughly until a clear solution is obtained. The final concentration will be 6.25 mg/mL.

Protocol 3: Preparation of Vehicle with Corn Oil

This protocol is suitable for certain study designs, particularly those requiring a lipid-based vehicle. The following steps are for preparing 1 mL of formulation.[1][2]

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock (e.g., 62.5 mg/mL).

  • Combine: In a sterile tube, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix: Mix thoroughly until the solution is homogeneous and clear. The final concentration will be 6.25 mg/mL.

Visualizations

G cluster_pathway This compound Signaling Pathway JNJ This compound MAGL MAGL Enzyme JNJ->MAGL Inhibits Arachidonic_Acid Arachidonic Acid + Glycerol MAGL->Arachidonic_Acid Hydrolyzes 2-AG into TwoAG 2-AG (2-Arachidonoylglycerol) TwoAG->MAGL Degradation CB_receptors CB1 / CB2 Receptors TwoAG->CB_receptors Activates Therapeutic_Effects Therapeutic Effects (e.g., Analgesia) CB_receptors->Therapeutic_Effects Leads to

Caption: Mechanism of action for this compound.

G cluster_workflow Workflow: In Vivo Formulation (Protocol 1) start Start: Prepare 62.5 mg/mL Stock in DMSO step1 1. Take 100 µL DMSO Stock start->step1 step2 2. Add 400 µL PEG300 & Mix Well step1->step2 step3 3. Add 50 µL Tween-80 & Mix Well step2->step3 step4 4. Add 450 µL Saline & Mix Well step3->step4 end End: 6.25 mg/mL Clear Solution Ready for Dosing step4->end

Caption: Step-by-step workflow for preparing this compound formulation.

References

JNJ-42226314 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of JNJ-42226314, a potent and reversible monoacylglycerol lipase (MAGL) inhibitor.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound powder?

This compound powder is stable for extended periods when stored under the proper conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years. For shorter durations, storage at 4°C is acceptable for up to 2 years.

2. How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound should be stored at -80°C for up to 1-2 years.[1][2] Some suppliers also indicate stability for 1 month at -20°C. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

3. What is the recommended solvent for preparing stock solutions of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[3][4] It is soluble in DMSO at concentrations up to 250 mg/mL.[5] For optimal solubility, using fresh, moisture-free DMSO is advised.

4. Is this compound soluble in aqueous solutions?

This compound is practically insoluble in water.[4] Therefore, for experiments in aqueous media, it is necessary to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous buffer or cell culture medium.

5. Is this compound sensitive to light?

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving the Powder Insufficient mixing or low temperature.To aid dissolution, sonication is recommended.[3] Gentle warming of the solution can also be effective.
Precipitation in Stock Solution Improper storage or solvent evaporation.Ensure the storage container is sealed tightly to prevent solvent evaporation. If precipitation occurs, try warming the solution and vortexing to redissolve the compound. Always inspect the solution for clarity before use.
Precipitation in Aqueous Working Solution Exceeding the solubility limit in the final aqueous medium.The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution should be kept as low as possible. Perform pilot experiments to determine the maximum tolerable solvent concentration for your specific cell line or assay system.
Inconsistent Experimental Results Degradation of the compound due to improper storage or handling.Always use freshly prepared working solutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Ensure the compound is fully dissolved before use.

Stability and Storage Conditions Summary

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent (e.g., DMSO) -80°C1-2 years[1][2]
-20°C1 month - 1 year[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 489.56 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.8956 mg of the compound.

  • Dissolving: Add the weighed powder to a sterile microcentrifuge tube or vial. Add the appropriate volume of high-purity, anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 4.8956 mg of powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -80°C.

Preparation of an In Vivo Formulation (Example)

For intraperitoneal (i.p.) administration in rodents, a common formulation involves a multi-solvent system to ensure solubility and bioavailability.

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 62.5 mg/mL).[2]

  • Vehicle Preparation: Prepare the final vehicle by mixing the components in the following order and ratios:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% saline[5]

  • Final Formulation: Add the this compound DMSO stock solution to the prepared vehicle to achieve the desired final concentration for injection. Ensure the final solution is clear and homogenous before administration. It is recommended to prepare this formulation fresh on the day of use.

Visualizations

This compound Mechanism of Action

This compound is a reversible inhibitor of monoacylglycerol lipase (MAGL).[6] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[6] By inhibiting MAGL, this compound leads to an increase in the levels of 2-AG, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2).

MAGL_Inhibition cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron cluster_receptor Cannabinoid Receptor 2-AG 2-AG MAGL MAGL 2-AG->MAGL Degraded by CB1_CB2 CB1/CB2 Receptor 2-AG->CB1_CB2 Activates Arachidonic_Acid Arachidonic Acid + Glycerol MAGL->Arachidonic_Acid Produces JNJ This compound JNJ->MAGL Inhibits PLCB PLCβ DAG DAG PLCB->DAG Produces DAGL DAGL DAGL->2-AG Synthesizes PIP2 PIP2 PIP2->PLCB Activation DAG->DAGL Substrate Effect Downstream Effects (e.g., Reduced Neurotransmitter Release) CB1_CB2->Effect

Caption: Signaling pathway of 2-AG and the inhibitory action of this compound on MAGL.

Experimental Workflow for In Vitro MAGL Inhibition Assay

This workflow outlines the general steps for assessing the inhibitory activity of this compound on MAGL in a cell-based assay.

a A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) C Prepare Serial Dilutions of this compound A->C B Culture Cells Expressing MAGL (e.g., HeLa cells) D Treat Cells with this compound (and vehicle control) B->D C->D E Lyse Cells and Prepare Lysate D->E F Add MAGL Substrate (e.g., fluorogenic substrate) E->F G Measure Product Formation (e.g., fluorescence intensity) F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: General workflow for an in vitro MAGL inhibition assay using this compound.

References

Technical Support Center: Troubleshooting Variability in JNJ-42226314 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with JNJ-42226314, a potent, selective, and reversible non-covalent inhibitor of monoacylglycerol lipase (MAGL)[1]. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may arise during experimentation, with a focus on mitigating variability and ensuring data reproducibility.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and day-to-day variability in our in vitro IC50 measurements for this compound. What are the likely sources of this inconsistency?

Variability in potency assays can stem from several factors related to the compound, the biological system, and the assay protocol itself.

  • Compound Handling and Stability:

    • Solubility: this compound is highly soluble in DMSO[2][3]. Ensure that your stock solution is fully dissolved; sonication is recommended[2]. Using fresh, anhydrous DMSO is critical, as absorbed moisture can reduce the solubility of compounds[3].

    • Storage: Adhere to recommended storage conditions. For long-term stability, store the powder at -20°C and stock solutions in DMSO at -80°C[2][4]. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Cellular Assay Parameters:

    • Cell Passage Number: Continuous subculturing can lead to phenotypic drift and altered protein expression[5][6]. MAGL expression has been shown to vary with the metastatic potential and passage number of cell lines[7][8]. It is crucial to use cells within a consistent, low-passage range for all experiments to ensure reproducible MAGL expression levels.

    • Cell Seeding Density: Inconsistent cell numbers per well can lead to variability in total MAGL enzyme concentration, which will affect the apparent IC50. Implement a strict cell counting and seeding protocol.

    • Serum Content: Components within fetal bovine serum (FBS) can sometimes interact with test compounds or affect cell signaling pathways. If you suspect serum interference, consider running assays in reduced-serum or serum-free media, provided cell health is not compromised.

  • Assay Protocol Nuances:

    • Substrate Concentration: this compound is a competitive inhibitor of MAGL with respect to its substrate, 2-arachidonoylglycerol (2-AG)[1]. According to the principles of enzyme kinetics, the measured IC50 value will be dependent on the concentration of the substrate used in the assay. Ensure the substrate concentration is consistent across all experiments.

    • Incubation Times: As a reversible inhibitor, the pre-incubation time of this compound with the enzyme or cells prior to substrate addition should be standardized to ensure equilibrium is reached.

Q2: Our measurements of 2-AG accumulation following this compound treatment are highly variable. How can we improve the reliability of these measurements?

The quantification of 2-AG is notoriously challenging due to its chemical instability.

  • Isomerization of 2-AG: 2-AG can spontaneously isomerize to the biologically inactive 1-AG[9]. This migration of the acyl chain is a major source of analytical error. To minimize this:

    • Rapid Sample Processing: Immediately after stopping the reaction, samples should be placed on ice and processed for lipid extraction as quickly as possible.

    • Acidified Quench Solution: The enzymatic reaction should be quenched with an acidified solvent (e.g., acidified acetonitrile) to prevent post-incubation acyl migration[10].

  • Analytical Method: If using liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is imperative that the chromatographic method achieves baseline separation of 2-AG and 1-AG. These isomers are isobaric and can produce identical mass fragments, making chromatographic separation essential for accurate quantification[9].

Q3: We are concerned about potential off-target effects. How selective is this compound?

This compound is characterized as a highly selective MAGL inhibitor[1]. However, it is good practice to confirm that the observed biological effects are indeed mediated by MAGL inhibition.

  • Selectivity Data: this compound has demonstrated high selectivity for MAGL over other serine hydrolases, including fatty acid amide hydrolase (FAAH)[11].

  • Experimental Controls: To validate that your experimental phenotype is a result of MAGL inhibition, consider the following controls:

    • Use a structurally distinct MAGL inhibitor to see if it recapitulates the effect.

    • Perform experiments in cells where MAGL has been knocked down (siRNA) or knocked out (CRISPR) to confirm target dependency.

Q4: What is the recommended vehicle for dissolving and administering this compound?

  • In Vitro: For cell-based assays, DMSO is the standard solvent[2][3]. Prepare a high-concentration stock solution (e.g., 10-100 mM) and dilute it into your culture medium. The final DMSO concentration in the assay should be kept to a minimum (ideally ≤0.1%) and be consistent across all treatments, including the vehicle control.

  • In Vivo: For animal studies, this compound has been successfully administered via intraperitoneal (i.p.) injection[2][4]. Common formulations for in vivo delivery include suspensions or solutions in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO in corn oil[4][12]. The optimal formulation may depend on the animal model and desired pharmacokinetic profile.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound in Different Biological Systems

SystemAssay MethodIC50 (nM)Reference
Human HeLa Cells[3H] 2-OG Cleavage Activity1.13 ± 0.05[12]
Human PBMC[3H] 2-OG Cleavage Activity1.88 ± 0.41[12]
Mouse Brain[3H] 2-OG Cleavage Activity0.67 ± 0.11[12]
Rat Brain[3H] 2-OG Cleavage Activity0.97 ± 0.12[12]

Key Experimental Protocols

1. Protocol: In Vitro MAGL Activity Assay using a Fluorogenic Substrate

This protocol provides a framework for measuring the inhibitory activity of this compound on MAGL in cell lysates.

  • Preparation of Cell Lysate:

    • Culture cells (e.g., HEK293T overexpressing MAGL) to ~80-90% confluency.

    • Harvest cells, wash with cold PBS, and lyse in a suitable buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)[13].

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well black, flat-bottom plate, add assay buffer.

    • Add serial dilutions of this compound (prepared from a DMSO stock) to the wells. Include a DMSO-only vehicle control.

    • Add the cell lysate to each well to a final concentration of ~12.5 µg/ml[13].

    • Pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Kinetic Measurement:

    • Initiate the reaction by adding a fluorogenic MAGL substrate (e.g., AA-HNA to a final concentration of 200 µM)[13].

    • Immediately begin reading the fluorescence intensity at appropriate excitation/emission wavelengths in kinetic mode for 30 minutes on a plate reader.

  • Data Analysis:

    • Calculate the reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data, setting the vehicle control as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50.

2. Protocol: Quantification of Cellular 2-AG Levels by LC-MS/MS

This protocol outlines the measurement of 2-AG accumulation in cells treated with this compound.

  • Cell Treatment and Lysis:

    • Plate cells and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound or vehicle for a specified time.

    • Aspirate the media, wash once with ice-cold PBS.

    • Immediately add ice-cold extraction solvent (e.g., acetonitrile containing a deuterated 2-AG internal standard) to quench all enzymatic activity and lyse the cells.

  • Lipid Extraction:

    • Scrape the cells and collect the solvent.

    • Vortex thoroughly and centrifuge at high speed to pellet proteins and cell debris.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 reversed-phase column capable of separating 2-AG and 1-AG.

    • Use a mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 2-AG and the deuterated internal standard.

  • Data Analysis:

    • Calculate the ratio of the peak area of endogenous 2-AG to the peak area of the internal standard.

    • Normalize the 2-AG levels to the protein content of the original cell lysate.

    • Express the results as fold-change over the vehicle-treated control.

Mandatory Visualizations

Signaling_Pathway cluster_cell Cellular Environment MAGL MAGL Enzyme Arachidonic Acid\n+ Glycerol Arachidonic Acid + Glycerol MAGL->Arachidonic Acid\n+ Glycerol Two_AG 2-AG Two_AG->MAGL Hydrolysis CB_Receptor CB1/CB2 Receptor Two_AG->CB_Receptor Activation Downstream Biological Response CB_Receptor->Downstream JNJ_42226314 This compound JNJ_42226314->MAGL Inhibition

Caption: Mechanism of action of this compound in the endocannabinoid signaling pathway.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps Start Inconsistent Experimental Results Check_Compound Verify Compound Integrity (Solubility, Storage) Start->Check_Compound Check_Cells Standardize Cell Culture (Passage, Density) Start->Check_Cells Check_Protocol Review Assay Protocol (Substrate, Incubation) Start->Check_Protocol Outcome Data Reproducibility Improved Check_Compound->Outcome Check_Cells->Outcome Check_Protocol->Outcome

Caption: Logical workflow for troubleshooting sources of experimental variability.

References

Technical Support Center: JNJ-42226314 Competitive Binding Assay Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-42226314 in competitive binding assays. The information is tailored for researchers, scientists, and drug development professionals to facilitate the accurate determination of binding affinity and optimization of experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL).[1] It functions in a competitive manner with respect to the endogenous substrate 2-arachidonoylglycerol (2-AG).[1] By inhibiting MAGL, this compound prevents the breakdown of 2-AG, leading to its accumulation and enhanced signaling through cannabinoid receptors.[1]

Q2: What is the principle of a competitive binding assay?

A competitive binding assay is a technique used to determine the affinity of a test compound (in this case, this compound) for a target protein (MAGL). The assay involves the competition between a labeled ligand (radioligand) and the unlabeled test compound for binding to the target. By measuring the displacement of the radioligand by increasing concentrations of the test compound, the inhibitory constant (Ki) of the test compound can be determined.

Q3: How do I choose the appropriate radioligand for a this compound competitive binding assay?

For determining the binding affinity of a reversible inhibitor like this compound, a tritiated ([³H]-labeled) MAGL inhibitor can be utilized as the radioligand. A suitable option is a radiolabeled version of a well-characterized, high-affinity MAGL inhibitor. The choice of radioligand is critical and should have high specific activity to ensure a good signal-to-noise ratio.

Q4: How is the inhibitory constant (Ki) of this compound calculated from the IC50 value?

The Ki value, which represents the binding affinity of the inhibitor, can be calculated from the half-maximal inhibitory concentration (IC50) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • IC50 is the concentration of this compound that displaces 50% of the radioligand.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for MAGL.

The Cheng-Prusoff equation is valid for competitive inhibitors and assumes a single binding site.

Experimental Protocols

Detailed Methodology: Competitive Radioligand Binding Assay for this compound

This protocol outlines a general procedure for a competitive binding assay to determine the Ki of this compound for MAGL using a tritiated radioligand. Optimization of specific parameters may be required.

1. Materials and Reagents:

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Radioligand: A tritiated MAGL inhibitor (e.g., [³H]-labeled compound) with known Kd.

  • Source of MAGL:

    • Membrane preparations from rat brain tissue.

    • Membranes from cells overexpressing human MAGL (e.g., HEK293 or CHO cells).

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

2. Membrane Preparation (from Rat Brain):

  • Homogenize fresh or frozen rat brain tissue in 10-20 volumes of ice-cold assay buffer using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and centrifuging again at 40,000 x g for 20 minutes at 4°C.

  • Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store membrane preparations in aliquots at -80°C.

3. Assay Procedure:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand + Membrane preparation + Assay buffer.

    • Non-specific Binding (NSB): Radioligand + Membrane preparation + a high concentration of a non-labeled MAGL inhibitor (e.g., 10 µM this compound or another potent inhibitor).

    • Competition: Radioligand + Membrane preparation + serial dilutions of this compound.

  • The final assay volume is typically 200-250 µL.

  • Add the assay components in the following order: assay buffer, membrane preparation, this compound/unlabeled inhibitor, and finally the radioligand.

  • Incubate the plate at 37°C for 60 minutes with gentle agitation. This incubation time and temperature should be optimized.

  • Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in wash buffer) using a cell harvester.

  • Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM) .

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation

Table 1: Representative IC50 Values for this compound
Tissue/Cell LineIC50 (nM)
Human HeLa cells1.13
Human PBMC1.88
Mouse brain0.67
Rat brain0.97

Data sourced from publicly available information.

Table 2: Recommended Starting Conditions for Competitive Binding Assay
ParameterRecommended ValueNotes
Radioligand Concentration At or below its KdTo ensure accurate Ki determination.
Membrane Protein 10-50 µ g/well Optimize for a sufficient signal window.
Incubation Time 60 minutesShould be sufficient to reach equilibrium.
Incubation Temperature 37°COptimize for enzyme stability and binding.
This compound Concentration Range 0.1 nM to 10 µMTo generate a complete inhibition curve.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Non-Specific Binding (NSB > 30% of Total Binding) 1. Radioligand concentration is too high.2. Insufficient washing.3. Radioligand is sticking to filters or plate.4. Membrane protein concentration is too low.1. Reduce the radioligand concentration.2. Increase the number and volume of washes with ice-cold wash buffer.3. Pre-soak filters in 0.5% polyethyleneimine (PEI). Consider adding 0.1% BSA to the assay buffer.4. Increase the amount of membrane protein per well.
Low Signal-to-Noise Ratio (Low Specific Binding) 1. Insufficient membrane protein.2. Inactive MAGL in the membrane preparation.3. Low specific activity of the radioligand.4. Suboptimal incubation conditions.1. Increase the concentration of the membrane preparation.2. Prepare fresh membranes and ensure proper storage at -80°C.3. Use a radioligand with higher specific activity.4. Optimize incubation time and temperature.
High Variability Between Replicates 1. Pipetting errors.2. Inconsistent washing.3. Uneven membrane suspension.1. Ensure accurate and consistent pipetting. Use calibrated pipettes.2. Ensure all wells are washed equally and rapidly.3. Vortex the membrane suspension before aliquoting into the wells.
Incomplete Inhibition Curve 1. This compound concentration range is not wide enough.2. Solubility issues with this compound at high concentrations.1. Extend the concentration range of this compound.2. Ensure this compound is fully dissolved in the assay buffer. The final DMSO concentration should typically be below 1%.

Visualizations

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep MAGL Membrane Preparation Assay_Plate 96-well Plate Incubation (e.g., 60 min at 37°C) Membrane_Prep->Assay_Plate Radioligand Radioligand ([³H]-Ligand) Radioligand->Assay_Plate JNJ_42226314 This compound (Serial Dilutions) JNJ_42226314->Assay_Plate Filtration Rapid Filtration (Glass Fiber Filters) Assay_Plate->Filtration Washing Washing (Ice-cold Buffer) Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation IC50_Calc IC50 Determination (Non-linear Regression) Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow of the this compound competitive binding assay.

Signaling_Pathway cluster_membrane Cell Membrane MAGL MAGL Arachidonic_Acid Arachidonic Acid + Glycerol MAGL->Arachidonic_Acid CB_Receptor Cannabinoid Receptor Signaling Downstream Signaling CB_Receptor->Signaling Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->MAGL Hydrolysis Two_AG->CB_Receptor Activation JNJ_42226314 This compound JNJ_42226314->MAGL Inhibition

References

Validation & Comparative

A Comparative Analysis of JNJ-42226314 and JZL184 in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the monoacylglycerol lipase (MAGL) inhibitors JNJ-42226314 and JZL184, focusing on their performance in preclinical models of pain. This analysis is supported by experimental data on efficacy and detailed methodologies.

Introduction

Both this compound and JZL184 are inhibitors of monoacylglycerol lipase (MAGL), a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting MAGL, these compounds increase the levels of 2-AG, which in turn modulates pain signaling through the activation of cannabinoid receptors, primarily CB1 and CB2.[1][2] While both molecules share a common target, their distinct chemical structures and properties, such as reversible versus irreversible inhibition, may lead to differences in efficacy, safety, and therapeutic window. This guide systematically compares their performance in preclinical pain studies.

Mechanism of Action: A Shared Pathway

The primary mechanism of action for both this compound and JZL184 is the inhibition of MAGL, leading to an accumulation of the endocannabinoid 2-AG.[1][2] This elevation of 2-AG enhances the activation of cannabinoid receptors (CB1 and CB2), which are crucial in modulating pain and inflammation.[1][2] this compound is characterized as a reversible and selective MAGL inhibitor.[1] In contrast, JZL184 is an irreversible inhibitor of MAGL.[3] This fundamental difference in their interaction with the enzyme may have implications for their duration of action and potential for off-target effects.

cluster_inhibition MAGL Inhibition cluster_signaling Endocannabinoid Signaling This compound This compound MAGL MAGL This compound->MAGL Reversible Inhibition JZL184 JZL184 JZL184->MAGL Irreversible Inhibition 2-AG_degradation 2-AG Degradation MAGL->2-AG_degradation Catalyzes MAGL->2-AG_degradation 2-AG_levels Increased 2-AG Levels CB1_CB2_activation CB1/CB2 Receptor Activation 2-AG_levels->CB1_CB2_activation Analgesia Analgesic Effect CB1_CB2_activation->Analgesia

Fig. 1: Signaling pathway of MAGL inhibitors.

Comparative Efficacy in Pain Models

Direct head-to-head comparative studies between this compound and JZL184 are limited. However, data from independent preclinical studies in established models of inflammatory and neuropathic pain provide insights into their relative efficacy.

Inflammatory Pain Models
CompoundPain ModelSpeciesRoute of AdministrationEffective DoseKey Findings
This compound Complete Freund's Adjuvant (CFA)-induced radiant heat hypersensitivityRatOral3 mg/kgProduced significant antinociceptive effects.[1]
JZL184 Carrageenan-induced mechanical allodynia and paw edemaMouseIntraperitoneal (i.p.)4-16 mg/kgSignificantly attenuated mechanical allodynia and paw edema.[3][4]
JZL184 Formalin-induced pain behaviorRatIntra-paw (i.paw)ED50: 0.03-0.06 µgSuppressed both early and late phases of formalin-induced pain.[5]
Neuropathic Pain Models
CompoundPain ModelSpeciesRoute of AdministrationEffective DoseKey Findings
This compound Chronic Constriction Injury (CCI)-induced cold hypersensitivityRatOral3 mg/kgProduced significant antinociception without synaptic depression at this dose.[1]
JZL184 Chronic Constriction Injury (CCI)MouseIntraperitoneal (i.p.)≥8 mg/kgSignificantly attenuated mechanical allodynia.[6]

Experimental Protocols

Carrageenan-Induced Inflammatory Pain (as applied to JZL184)
  • Animal Model: Male C57BL/6J mice are typically used.

  • Induction of Inflammation: A 1% solution of carrageenan is injected into the plantar surface of the hind paw.

  • Drug Administration: JZL184 (e.g., 1.6, 4, 16, or 40 mg/kg) or vehicle is administered intraperitoneally 2 hours prior to or 3 hours after the carrageenan injection.[3][4]

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments with the up-down method to determine the paw withdrawal threshold at various time points, typically 5 hours post-carrageenan.[3]

    • Paw Edema: Measured using calipers to determine the change in paw thickness.[3]

  • Receptor Involvement: To determine the role of cannabinoid receptors, antagonists for CB1 (e.g., rimonabant) and CB2 (e.g., SR144528) can be administered prior to JZL184.[3]

Chronic Constriction Injury (CCI) Model of Neuropathic Pain
  • Animal Model: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.

  • Surgical Procedure: Under anesthesia, the sciatic nerve is exposed, and loose ligatures are placed around it to induce a partial nerve injury.

  • Drug Administration:

    • This compound: Administered orally (e.g., 3, 30 mg/kg) at a set time point post-surgery.[1]

    • JZL184: Administered intraperitoneally (e.g., doses ranging from 4 to 16 mg/kg) 120 minutes before testing.[6]

  • Behavioral Testing:

    • Cold Allodynia (for this compound): Assessed by measuring the response to a cold stimulus applied to the paw.[1]

    • Mechanical Allodynia (for JZL184): Evaluated using von Frey filaments to determine the paw withdrawal threshold.[6]

cluster_model Pain Model Induction cluster_treatment Treatment cluster_assessment Behavioral Assessment Inflammatory Inflammatory (e.g., Carrageenan, CFA) JNJ-42226314_Admin This compound Administration Inflammatory->JNJ-42226314_Admin JZL184_Admin JZL184 Administration Inflammatory->JZL184_Admin Neuropathic Neuropathic (e.g., CCI) Neuropathic->JNJ-42226314_Admin Neuropathic->JZL184_Admin Thermal_Hyperalgesia Thermal Hypersensitivity (Radiant Heat/Cold) JNJ-42226314_Admin->Thermal_Hyperalgesia Mechanical_Allodynia Mechanical Allodynia (von Frey) JZL184_Admin->Mechanical_Allodynia Edema_Measurement Paw Edema Measurement JZL184_Admin->Edema_Measurement

Fig. 2: Generalized experimental workflow.

Discussion and Conclusion

Both this compound and JZL184 demonstrate efficacy in preclinical models of inflammatory and neuropathic pain, validating MAGL as a promising target for analgesic drug development. This compound, a reversible inhibitor, shows efficacy at a low oral dose of 3 mg/kg in rats.[1] JZL184, an irreversible inhibitor, is also effective, with significant anti-allodynic effects observed at doses of 8 mg/kg and higher in mice.[6] Of note, very low microgram doses of JZL184 administered locally to the paw have been shown to be effective in the formalin test.[5]

The difference in their inhibitory mechanism (reversible vs. irreversible) is a critical consideration. While irreversible inhibitors like JZL184 may offer a longer duration of action, they also carry a higher risk of off-target effects and potential for receptor desensitization with chronic use.[2] Reversible inhibitors like this compound may offer a more controlled pharmacological profile with a potentially better safety margin. Indeed, the study on this compound highlighted that a 3 mg/kg dose provided significant enzyme occupancy and antinociception without inducing synaptic depression, a side effect observed at a higher dose of 30 mg/kg.[1]

References

A Comparative Guide to In Vitro MAGL Inhibition: JNJ-42226314 vs. KML29

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two prominent monoacylglycerol lipase (MAGL) inhibitors, JNJ-42226314 and KML29, for researchers, scientists, and drug development professionals. The focus is on their in vitro performance, supported by experimental data and methodologies.

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL elevates 2-AG levels, which can modulate various physiological processes, including pain, inflammation, and neurotransmission, through the activation of cannabinoid receptors (CB1 and CB2).[1] This makes MAGL a significant therapeutic target for a range of disorders.[1][3]

Quantitative Comparison of In Vitro MAGL Inhibition

The following table summarizes the key quantitative data for this compound and KML29, focusing on their half-maximal inhibitory concentration (IC50) values against MAGL from different species and cell types.

ParameterThis compoundKML29
Mechanism of Action Reversible, non-covalent, competitive[1][4][5][6]Irreversible[7]
Human MAGL IC50 1.13 nM (HeLa cells)[4], 1.88 nM (PBMC)[4], 1.1 nM / 4.4 nM[8]5.9 nM[7][9]
Mouse MAGL IC50 0.67 nM (brain)[4]15 nM[7][9]
Rat MAGL IC50 0.97 nM (brain)[4]43 nM[7][9]

This compound generally exhibits lower IC50 values across different species and cell lines compared to KML29, indicating higher potency in vitro. A significant distinction lies in their mechanism of action, with this compound acting as a reversible inhibitor, while KML29 causes irreversible inhibition.[4][5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro MAGL inhibition assays.

1. Fluorogenic Substrate-Based MAGL Activity Assay

This method is utilized to determine the potency of inhibitors by measuring the enzymatic activity of MAGL.

  • Enzyme Source : Membrane preparations from HEK293T cells transiently overexpressing human MAGL.[10][11]

  • Assay Buffer : 40 mM HEPES, pH 7.5, containing 0.1 mg/ml BSA.[10][11]

  • Procedure :

    • Inhibitors, at various concentrations, are pre-incubated with the MAGL-containing membrane fractions in a 96-well plate for 30 minutes at room temperature.[10][11]

    • The enzymatic reaction is initiated by adding a fluorogenic substrate, such as 2-arachidonoylglycerol-based AA-HNA.[10][11]

    • The fluorescence intensity is measured at regular intervals (e.g., every minute for 30 minutes) using a plate reader.[10][11]

    • The rate of substrate hydrolysis is calculated from the linear phase of the reaction.

    • IC50 values are determined by fitting the dose-response data to a non-linear regression curve.[10]

2. Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful technique to assess the selectivity and target engagement of inhibitors in a complex proteome.

  • Proteome Source : Brain lysates from mice or other relevant tissues.[12]

  • Procedure :

    • Brain lysates are incubated with varying concentrations of the inhibitor (e.g., this compound or KML29) for a specific duration (e.g., 25-30 minutes).[12]

    • A broad-spectrum serine hydrolase probe, such as a fluorophosphonate-tetramethylrhodamine (FP-TAMRA), is then added to the mixture and incubated for another 30 minutes. This probe covalently binds to the active site of serine hydrolases that are not blocked by the inhibitor.[12][13]

    • The reaction is stopped, and the proteins are separated by SDS-PAGE.

    • The gel is scanned for fluorescence to visualize the probe-labeled proteins. A reduction in the fluorescent signal for MAGL indicates inhibition by the compound.

    • Western blotting can be performed to confirm the identity of the protein bands.[12]

Signaling Pathways and Experimental Workflows

MAGL Signaling Pathway

Inhibition of MAGL has a dual effect on downstream signaling. It increases the levels of the endocannabinoid 2-AG, which activates cannabinoid receptors CB1 and CB2. Simultaneously, it reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[2]

MAGL_Signaling cluster_precursor Precursor cluster_enzyme Enzyme cluster_products Products cluster_inhibitors Inhibitors cluster_downstream Downstream Effects DAG Diacylglycerol (DAG) TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG Synthesis MAGL Monoacylglycerol Lipase (MAGL) AA Arachidonic Acid (AA) MAGL->AA Glycerol Glycerol MAGL->Glycerol TwoAG->MAGL CB12 CB1/CB2 Receptors TwoAG->CB12 Activates Prostaglandins Prostaglandins AA->Prostaglandins Leads to JNJ This compound JNJ->MAGL Inhibits (Reversible) KML KML29 KML->MAGL Inhibits (Irreversible)

MAGL Signaling Pathway and Inhibition

Experimental Workflow for In Vitro MAGL Inhibition Assay

The following diagram illustrates a typical workflow for assessing the in vitro inhibition of MAGL.

Experimental_Workflow start Start prep_inhibitor Prepare Inhibitor Dilutions (this compound or KML29) start->prep_inhibitor prep_enzyme Prepare MAGL Enzyme Solution (e.g., from HEK293T cell lysate) start->prep_enzyme preincubation Pre-incubate Inhibitor with MAGL Enzyme prep_inhibitor->preincubation prep_enzyme->preincubation add_substrate Add Fluorogenic Substrate (e.g., AA-HNA) preincubation->add_substrate measure Measure Fluorescence Over Time add_substrate->measure analysis Data Analysis: Calculate Reaction Rates and Determine IC50 measure->analysis end End analysis->end

Workflow for In Vitro MAGL Inhibition Assay

References

JNJ-42226314: A Comparative Analysis of its Cross-reactivity with other Serine Hydrolases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

JNJ-42226314 is a potent, reversible, and highly selective inhibitor of monoacylglycerol lipase (MAGL), a key serine hydrolase in the endocannabinoid system.[1] This guide provides a comparative analysis of the cross-reactivity of this compound with other serine hydrolases, supported by available experimental data and detailed methodologies.

Introduction to this compound and its Primary Target

This compound acts as a competitive inhibitor of MAGL with respect to its substrate, 2-arachidonoylglycerol (2-AG).[1] By blocking MAGL, this compound leads to an elevation of 2-AG levels, which in turn modulates cannabinoid receptor signaling. This mechanism of action has shown therapeutic potential in models of neuropathic and inflammatory pain.[1]

In Vitro Inhibitory Potency of this compound against MAGL

The inhibitory activity of this compound against MAGL has been demonstrated across various cell lines and tissues, showcasing its high potency.

Biological MatrixIC50 (nM)
Human HeLa Cells1.13
Human PBMC1.88
Mouse Brain0.67
Rat Brain0.97
Data sourced from MedchemExpress product information.

Cross-reactivity Profile against other Serine Hydrolases

While detailed quantitative data on the cross-reactivity of this compound against a broad panel of serine hydrolases is not extensively published in the form of a comprehensive table of IC50 values, the available literature consistently describes it as a "highly selective" inhibitor.[1]

The selectivity of MAGL inhibitors is often assessed against other key serine hydrolases involved in endocannabinoid metabolism, primarily fatty acid amide hydrolase (FAAH), and α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12). The high selectivity of this compound for MAGL over these other hydrolases is a critical attribute for its therapeutic potential, as off-target inhibition can lead to undesirable side effects. The primary pharmacological characterization of this compound emphasizes its selectivity, although specific IC50 values for off-targets are not provided in the main publication.

Experimental Protocols

The determination of the inhibitory activity and selectivity of compounds like this compound typically involves in vitro enzymatic assays and competitive activity-based protein profiling (ABPP).

In Vitro MAGL Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of MAGL.

  • Enzyme and Substrate Preparation: Recombinant human MAGL is used as the enzyme source. A fluorogenic substrate, such as an arachidonoyl-based substrate that releases a fluorescent product upon cleavage by MAGL, is prepared in a suitable buffer (e.g., HEPES buffer, pH 7.4).

  • Inhibitor Incubation: A dilution series of the test compound (e.g., this compound) is prepared. The enzyme is pre-incubated with the test compound for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Enzymatic Reaction: The enzymatic reaction is initiated by adding the fluorogenic substrate to the enzyme-inhibitor mixture.

  • Signal Detection: The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths. The rate of increase in fluorescence corresponds to the enzyme activity.

  • Data Analysis: The enzyme activity at each inhibitor concentration is normalized to the activity of a vehicle control (e.g., DMSO). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.

Competitive Activity-Based Protein Profiling (ABPP) for Selectivity Profiling

Competitive ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across a wide range of enzymes in a complex biological sample, such as a cell or tissue lysate.

ABPP_Workflow cluster_analysis Analysis Proteome Complex Proteome (e.g., Brain Lysate) Inhibitor Test Inhibitor (this compound) Proteome->Inhibitor Pre-incubation Probe Broad-Spectrum Serine Hydrolase Probe (e.g., FP-TAMRA) Inhibitor->Probe Competitive Binding SDS_PAGE SDS-PAGE Separation Probe->SDS_PAGE Labeling Gel_Imaging In-Gel Fluorescence Scanning SDS_PAGE->Gel_Imaging Separation Data_Analysis Data Analysis & Target Identification Gel_Imaging->Data_Analysis Quantification

Caption: Workflow for Competitive Activity-Based Protein Profiling.

  • Proteome Preparation: A complex biological sample, such as a mouse brain lysate, containing a wide array of active serine hydrolases is prepared.

  • Inhibitor Pre-incubation: The proteome is pre-incubated with varying concentrations of the test inhibitor (this compound). The inhibitor will bind to its target enzyme(s).

  • Probe Labeling: A broad-spectrum, irreversible serine hydrolase activity-based probe (e.g., a fluorophosphonate probe tagged with a fluorescent reporter like TAMRA) is added to the mixture. This probe will covalently label the active site of any serine hydrolases that are not blocked by the test inhibitor.

  • Protein Separation: The proteins in the samples are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Visualization and Quantification: The gel is scanned using a fluorescence scanner. The intensity of the fluorescent signal for each protein band corresponds to the level of active enzyme. A reduction in the fluorescence intensity of a specific band in the presence of the inhibitor indicates that the inhibitor has bound to and blocked the activity of that particular serine hydrolase.

  • Target Identification: By comparing the protein bands that show reduced fluorescence to a control sample (without inhibitor), the on-target and off-target enzymes of the inhibitor can be identified and the selectivity can be assessed.

Signaling Pathway Context

This compound's inhibition of MAGL directly impacts the endocannabinoid signaling pathway.

Endocannabinoid_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R CB1 Receptor Neurotransmitter_Release Neurotransmitter Release CB1R->Neurotransmitter_Release Inhibits DAGL DAGL Two_AG 2-AG DAGL->Two_AG DAG DAG DAG->DAGL Synthesis Two_AG->CB1R Binds & Activates MAGL MAGL Two_AG->MAGL Hydrolysis AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol JNJ_42226314 This compound JNJ_42226314->MAGL Inhibits

Caption: this compound's role in the endocannabinoid signaling pathway.

Conclusion

References

A Comparative Analysis of JNJ-42226314 and Other Monoacylglycerol Lipase (MAGL) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the monoacylglycerol lipase (MAGL) inhibitor JNJ-42226314 with other key MAGL inhibitors. The analysis is supported by experimental data to inform research and development in this therapeutic area.

Introduction to MAGL Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, which can potentiate cannabinoid receptor signaling. This mechanism holds therapeutic promise for a range of conditions, including neuropathic and inflammatory pain, neurodegenerative diseases, and anxiety disorders.[1] Concurrently, MAGL inhibition reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins, thereby offering a dual mechanism of action.[2][3] This guide focuses on this compound, a reversible and selective MAGL inhibitor, and compares its performance with other notable reversible and irreversible inhibitors.

Quantitative Data Comparison

The following table summarizes key quantitative data for this compound and other significant MAGL inhibitors.

InhibitorTypeTargetIC50SelectivityBrain Penetration
This compound Reversible, CompetitiveHuman MAGL1.13 nM (HeLa cells), 1.88 nM (PBMC)Highly selectiveYes
Mouse MAGL0.67 nM (brain)
Rat MAGL0.97 nM (brain)
MAGLi 432 Reversible, Non-covalentHuman MAGL4.2 nMHighly selective over other serine hydrolasesYes
Mouse MAGL3.1 nM
LEI-515 Reversible, CovalentMouse MAGL~25 nM (brain proteome)>500-fold selective over DAGL-α, ABHD6/12; no FAAH inhibition.[4][5]Peripherally restricted (Brain/Plasma ratio ~0.01)[4]
JZL184 Irreversible, CovalentMouse MAGL-~100-fold more selective for MAGL over FAAH in mouse brain.[6]Yes
Rat MAGL~10-fold lower potency vs. mouse/human
ABX-1431 Irreversible, CovalentHuman MAGL-Exquisite selectivity for MAGL over other serine hydrolases.[7]Yes

Signaling Pathway of MAGL Inhibition

The following diagram illustrates the central role of MAGL in the endocannabinoid signaling pathway and the consequences of its inhibition.

MAGL_Signaling_Pathway cluster_upstream Upstream Synthesis cluster_magl MAGL-mediated Degradation cluster_downstream Downstream Effects DAG Diacylglycerol (DAG) DAGL DAG Lipase (DAGL) DAG->DAGL 2-AG 2-Arachidonoylglycerol (2-AG) DAGL->2-AG synthesis MAGL Monoacylglycerol Lipase (MAGL) 2-AG->MAGL hydrolysis CB1_CB2 CB1/CB2 Receptors 2-AG->CB1_CB2 activation Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins via COX Therapeutic_Effects Therapeutic Effects (Analgesia, Anti-inflammation) CB1_CB2->Therapeutic_Effects Inflammation Inflammation Prostaglandins->Inflammation MAGL_Inhibitors MAGL Inhibitors (e.g., this compound) MAGL_Inhibitors->MAGL inhibition

MAGL Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in complex biological samples.

Objective: To determine the selectivity and target engagement of MAGL inhibitors against other serine hydrolases.

Experimental Workflow:

ABPP_Workflow Proteome Proteome (e.g., brain lysate) Incubation1 Incubation1 Proteome->Incubation1 1. Incubate with Inhibitor MAGL Inhibitor (e.g., this compound) Inhibitor->Incubation1 Probe Activity-Based Probe (e.g., FP-TAMRA) Incubation2 Incubation2 Probe->Incubation2 SDS_PAGE SDS-PAGE Gel_Imaging Fluorescence Gel Imaging SDS_PAGE->Gel_Imaging 4. Visualize active enzymes Mass_Spec Mass Spectrometry (for target identification) Incubation1->Incubation2 2. Add Incubation2->SDS_PAGE 3. Separate proteins Incubation2->Mass_Spec Alternative: 4. Identify labeled proteins

Activity-Based Protein Profiling (ABPP) Workflow.

Methodology:

  • Proteome Preparation: Brain tissue or cells are homogenized and centrifuged to isolate the desired proteome fraction (e.g., membrane or soluble).

  • Inhibitor Incubation: The proteome is incubated with the test MAGL inhibitor (e.g., this compound) at various concentrations to allow for target binding.

  • Probe Labeling: A broad-spectrum, activity-based probe (e.g., a fluorophosphonate coupled to a reporter tag like TAMRA) is added to the mixture. This probe covalently binds to the active site of serine hydrolases that are not blocked by the test inhibitor.

  • Analysis:

    • Gel-Based: The labeled proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence. A decrease in the fluorescence intensity of the MAGL band indicates target engagement by the inhibitor. The absence of changes in other bands indicates selectivity.

    • Mass Spectrometry-Based: For a more comprehensive analysis, the probe-labeled proteins can be enriched and identified using mass spectrometry to provide a proteome-wide selectivity profile.

Preclinical Pain Models

1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To evaluate the efficacy of MAGL inhibitors in reducing neuropathic pain behaviors.

Methodology:

  • Surgery: Under anesthesia, the sciatic nerve of a rat is exposed, and loose ligatures are placed around it to induce a chronic nerve compression.

  • Drug Administration: Following a recovery period, animals receive the test compound (e.g., this compound) or vehicle. For this compound, intraperitoneal (i.p.) administration at doses ranging from 3 to 30 mg/kg has been used in rats.[8]

  • Behavioral Testing:

    • Mechanical Allodynia: The paw withdrawal threshold to a non-painful mechanical stimulus is measured using von Frey filaments. An increase in the withdrawal threshold indicates an analgesic effect.

    • Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus (e.g., radiant heat) is assessed. An increase in withdrawal latency suggests a reduction in heat sensitivity.

2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

Objective: To assess the efficacy of MAGL inhibitors in an inflammatory pain state.

Methodology:

  • Induction of Inflammation: A subcutaneous injection of CFA into the plantar surface of a rat's hind paw induces a localized and persistent inflammation.

  • Drug Administration: The test compound or vehicle is administered to the animals. For instance, this compound has been tested in this model in rats.[8]

  • Behavioral and Physiological Assessment:

    • Thermal Hyperalgesia: Paw withdrawal latency to a heat source is measured.

    • Mechanical Allodynia: Paw withdrawal threshold is determined using von Frey filaments.

    • Edema Measurement: Paw swelling is quantified using calipers or a plethysmometer as a measure of inflammation.

Conclusion

This compound is a potent, selective, and reversible MAGL inhibitor with demonstrated efficacy in preclinical models of neuropathic and inflammatory pain.[8] Its reversible nature may offer advantages over irreversible inhibitors by potentially reducing the risk of long-term target-related side effects. The comparative data presented in this guide highlight the distinct profiles of various MAGL inhibitors. For example, LEI-515's peripheral restriction makes it a candidate for treating peripheral inflammatory conditions without central nervous system side effects.[4] In contrast, brain-penetrant inhibitors like this compound and ABX-1431 are being investigated for neurological and psychiatric disorders.[8][9] The choice of a MAGL inhibitor for further development will depend on the specific therapeutic indication and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and pathway information provided herein serve as a resource for the continued investigation and development of this promising class of therapeutic agents.

References

Safety Operating Guide

Proper Disposal of JNJ-42226314: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for the research compound JNJ-42226314. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Summary of Key Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following information has been compiled from supplier data and general laboratory safety guidelines. It is crucial to handle this compound with care and to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

PropertyData
Chemical Name [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone
Molecular Formula C26H24FN5O2S
Known Solvents Soluble in Dimethyl sulfoxide (DMSO).[1][2][3]
Storage Conditions Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[1]
Hazard Classification Not officially classified. In the absence of a specific SDS, it should be treated as a potentially hazardous chemical.

Experimental Protocols: Disposal Procedures

The following step-by-step procedures are based on general best practices for the disposal of research chemicals where a specific SDS is unavailable.

2.1. Risk Assessment:

Before handling this compound for disposal, a thorough risk assessment should be conducted. This should consider the unknown toxicological properties of the compound.

2.2. Personal Protective Equipment (PPE):

Standard laboratory PPE should be worn at all times. This includes:

  • Safety goggles

  • Chemical-resistant gloves (such as nitrile)

  • A lab coat

2.3. Disposal of Solid (Neat) this compound:

  • Segregation: Do not mix this compound with other chemical waste unless instructed to do so by your EHS department.

  • Labeling: Securely label a dedicated waste container with "this compound Waste" and any other identifiers required by your institution.

  • Collection: Carefully transfer any unused or waste solid this compound into the labeled container.

  • Storage: Store the waste container in a designated, secure area for hazardous chemical waste pickup.

  • Disposal Request: Arrange for disposal through your institution's hazardous waste management program.

2.4. Disposal of this compound in DMSO Solution:

  • Do Not Dispose Down the Drain: DMSO solutions containing dissolved chemicals should never be poured down the sink.[4][5]

  • Segregation: Collect this compound in DMSO solutions in a dedicated, sealed, and properly labeled waste container. The label should clearly indicate "this compound in DMSO" and the approximate concentration.

  • Waste Compatibility: Ensure the waste container is compatible with DMSO.

  • Storage: Store the container in a designated hazardous waste storage area, away from incompatible materials.

  • Disposal Request: Arrange for disposal through your institution's hazardous waste management program.[4]

Visualized Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of this compound.

DisposalWorkflow start Start: this compound Waste is_solid Is the waste solid or in solution? start->is_solid solid_waste Solid this compound is_solid->solid_waste Solid solution_waste This compound in DMSO Solution is_solid->solution_waste Solution label_solid Label container: 'this compound Waste' solid_waste->label_solid label_solution Label container: 'this compound in DMSO' solution_waste->label_solution store_waste Store in designated hazardous waste area label_solid->store_waste label_solution->store_waste contact_ehs Contact EHS for pickup and disposal store_waste->contact_ehs

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific safety and disposal protocols. Consult with your Environmental Health and Safety department for definitive guidance.

References

Personal protective equipment for handling JNJ-42226314

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for JNJ-42226314 is not publicly available. The following guidance is based on general best practices for handling potent chemical compounds in a laboratory setting. All personnel must be thoroughly trained in chemical safety, and a site-specific risk assessment should be conducted by qualified individuals before commencing any work with this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the work area and procedures is required to determine the appropriate PPE.[1][2] The following are minimum recommendations for handling this compound, particularly in its powdered form.

Engineering Controls:

  • Primary Containment: All work with this compound powder (e.g., weighing, aliquoting, and preparing stock solutions) should be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.[3][4][5]

  • Ventilation: The laboratory should be well-ventilated to ensure any potential fugitive emissions are safely diluted and removed.

Personal Protective Equipment:

  • Eye and Face Protection: Chemical splash goggles are required.[6][7][8] A face shield must be worn over goggles when there is a significant risk of splashes, such as when handling bulk quantities of solutions.[1][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory.[2][6] Consider double-gloving when handling the neat compound or concentrated solutions. Gloves must be inspected before use and changed immediately if contaminated or torn.[9]

  • Body Protection: A lab coat is required for all procedures.[2][6] For tasks with a higher potential for contamination, such as handling large quantities or cleaning spills, additional protection like disposable gowns or aprons should be used.

  • Footwear: Fully enclosed shoes must be worn at all times in the laboratory.[6][9]

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Based on supplier information, this compound is typically stored at -20°C or -80°C for long-term stability.

Handling Procedures:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly and that the work area within the fume hood is clean and uncluttered.

  • Weighing: To prevent inhalation of the powder, weigh this compound in a ventilated balance enclosure or on a draft shield within a chemical fume hood.

  • Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the powdered compound slowly to avoid splashing.

  • General Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[8][9] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]

  • Decontamination: Decontaminate all work surfaces and equipment after each use.

Disposal Plan: All waste generated from handling this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.[10][11]

  • Solid Waste: All disposables contaminated with this compound (e.g., gloves, weighing papers, pipette tips, vials) must be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Collect all solutions containing this compound and any solvent used for rinsing glassware in a designated, labeled, and sealed container for hazardous liquid waste. Do not pour chemical waste down the drain.[10]

  • Empty Containers: The original compound container, even if empty, should be disposed of as hazardous solid waste. Alternatively, it can be triple-rinsed with an appropriate solvent; the rinseate must be collected as hazardous liquid waste before the container is discarded.[10]

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

PropertyValue
Molecular Weight 489.16 g/mol
CAS Number 1252765-13-1
Storage Conditions Powder: -20°C for 3 years. In solvent: -80°C for 1 year.
Solubility DMSO: 98 mg/mL (200.17 mM)
Recommended In Vitro Assay Concentration Up to 10 µM

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep1 Conduct Risk Assessment prep2 Don Personal Protective Equipment (PPE) - Lab Coat - Goggles - Nitrile Gloves (Double) prep1->prep2 handling1 Weigh this compound Powder prep2->handling1 handling2 Prepare Stock Solution handling1->handling2 handling3 Perform Experiment handling2->handling3 cleanup1 Decontaminate Work Surfaces & Equipment handling3->cleanup1 cleanup2 Segregate & Dispose of Waste - Solid Waste (Contaminated PPE, etc.) - Liquid Waste (Unused Solutions) cleanup1->cleanup2 post1 Doff PPE Correctly cleanup2->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.